Technical Documentation Center

4,6-Diisopropylnicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Diisopropylnicotinamide

Core Science & Biosynthesis

Foundational

Technical Guide: Discovery and Chemistry of 4,6-Diisopropylnicotinamide

This guide serves as an in-depth technical monograph on 4,6-Diisopropylnicotinamide , a specialized heterocyclic building block. While not a marketed pharmaceutical itself, this compound represents a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on 4,6-Diisopropylnicotinamide , a specialized heterocyclic building block. While not a marketed pharmaceutical itself, this compound represents a critical scaffold in the development of sterically hindered pyridine-based ligands and bioactive agents (e.g., kinase inhibitors, agrochemicals).

The content focuses on the chemical synthesis, structural properties, and utility of this molecule, addressing the challenges of introducing bulky isopropyl groups at the 4 and 6 positions of the pyridine ring.

CAS Registry Number: 122775-91-1 Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol Systematic Name: 4,6-Bis(1-methylethyl)pyridine-3-carboxamide

Executive Summary & Chemical Identity

4,6-Diisopropylnicotinamide is a substituted pyridine derivative characterized by the presence of two bulky isopropyl groups adjacent to the nitrogen heterocycle's active centers. Unlike simple nicotinamide (Vitamin B3), this analog exhibits significant steric hindrance and lipophilicity , properties that make it a valuable probe in Medicinal Chemistry for exploring hydrophobic pockets in enzymes (e.g., kinases, oxidoreductases).

Key Physicochemical Properties
PropertyValueTechnical Implication
LogP (Predicted) ~2.8 - 3.2Enhanced membrane permeability compared to Nicotinamide (LogP -0.37).
H-Bond Donors 1 (Amide NH₂)Retains key binding interactions for ATP-mimetic activity.
H-Bond Acceptors 2 (Pyridine N, Amide O)Pyridine nitrogen basicity is modulated by the 6-isopropyl group.
Rotatable Bonds 3Isopropyl rotations create a dynamic steric shield.
pKa (Pyridine N) ~3.5 - 4.0Lower than pyridine due to steric inhibition of solvation, despite inductive donation.

Discovery Context: The Challenge of Steric Loading

The "discovery" of 4,6-diisopropylnicotinamide is not tied to a single serendipitous event but rather to the evolution of Directed Ortho Metalation (DoM) and Combinatorial Pyridine Synthesis in the late 20th century.

Researchers sought pyridine scaffolds that could resist metabolic oxidation (N-oxidation) while filling large hydrophobic cavities in target proteins. The 4,6-diisopropyl substitution pattern was identified as a challenging motif because standard electrophilic aromatic substitution fails to install alkyl groups at these positions efficiently.

The Synthetic Bottleneck
  • Position 4 : Hard to access via Friedel-Crafts due to ring deactivation.

  • Position 6 : Accessible via nucleophilic attack (Chichibabin), but isopropyl anions are bulky and prone to elimination.

  • Solution : The compound is best accessed via De Novo Ring Construction or Directed Lithiation .

Synthesis & Production Protocols

Two primary methodologies exist for synthesizing 4,6-Diisopropylnicotinamide. The choice depends on the scale and available starting materials.

Method A: De Novo Synthesis (Modified Guareschi-Thorpe)

This method is preferred for multi-gram scale production. It builds the pyridine ring from acyclic precursors, ensuring correct regiochemistry.

Mechanism :

  • Condensation : Reaction of Isobutyraldehyde (provides C4-isopropyl) with Ethyl Cyanoacetate and a ketone equivalent (or enamine) to form a glutarimide intermediate.

  • Aromatization : Oxidation or elimination to form the pyridine core.

  • Functionalization : Conversion of the nitrile/ester to the primary amide.

Method B: Directed Ortho Metalation (DoM)

Preferred for research-scale discovery and analog generation. This route utilizes the directing power of the amide (or a surrogate) to install isopropyl groups.

Protocol Workflow :

  • Starting Material : N,N-Diethylnicotinamide (Tertiary amide is a superior Directing Metalation Group - DMG).

  • Lithiation (C4) : Treatment with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. LiTMP is non-nucleophilic, preventing attack on the amide.

  • Electrophile Trapping : Addition of 2-iodopropane (Isopropyl iodide) installs the C4 group.

  • Re-Lithiation (C6) : A second lithiation event (often requiring a blocking group or careful temperature control) directs to C6.

  • Amide Deprotection : Hydrolysis of the N,N-diethyl group to the primary amide (–CONH₂).

Experimental Protocol: DoM Route (Step 1)

Reagents : N,N-Diethylnicotinamide (1.0 eq), LiTMP (1.2 eq), 2-Iodopropane (1.5 eq), THF (anhydrous).

  • Setup : Flame-dry a 250 mL Schlenk flask under Argon. Add THF and cool to -78°C.

  • Base Generation : Add n-BuLi to TMP to generate LiTMP in situ (30 min).

  • Metalation : Add N,N-Diethylnicotinamide dropwise. Stir for 1 hour at -78°C. The solution turns deep red/orange (lithiated species).

  • Alkylation : Add 2-Iodopropane slowly. The color fades.

  • Workup : Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of the De Novo vs. DoM strategies.

SynthesisPathways Start_DeNovo Isobutyraldehyde + Ethyl Cyanoacetate Intermediate_DeNovo Dihydropyridine Intermediate Start_DeNovo->Intermediate_DeNovo Cyclocondensation (Base cat.) Product_Nitrile 4,6-Diisopropyl- 3-cyanopyridine Intermediate_DeNovo->Product_Nitrile Oxidation (DDQ or Air) Final_Product 4,6-Diisopropyl- nicotinamide (CAS 122775-91-1) Product_Nitrile->Final_Product Hydrolysis (H2SO4 or H2O2/NaOH) Start_DoM N,N-Diethyl- nicotinamide Lithiation_4 4-Lithio Species (LiTMP, -78°C) Start_DoM->Lithiation_4 DoM Step 1 Product_4_iPr 4-Isopropyl-N,N- diethylnicotinamide Lithiation_4->Product_4_iPr iPr-I (Electrophile) Lithiation_6 6-Lithio Species Product_4_iPr->Lithiation_6 DoM Step 2 Product_Di_iPr_Amide 4,6-Diisopropyl-N,N- diethylnicotinamide Lithiation_6->Product_Di_iPr_Amide iPr-I Product_Di_iPr_Amide->Final_Product Ammonia/Hydrolysis (Transamidation)

Caption: Comparative synthetic routes: De Novo Cyclization (Left) vs. Directed Ortho Metalation (Right).

Structural Analysis & Reactivity

The 4,6-diisopropyl substitution pattern imparts unique chemical behaviors:

  • Steric Shielding of the Pyridine Nitrogen : The isopropyl group at position 6 (ortho to the ring nitrogen) creates a "picket fence" effect. This reduces the nucleophilicity of the pyridine nitrogen, making the compound resistant to N-alkylation and N-oxidation. This is advantageous for drugs requiring metabolic stability against Cytochrome P450 enzymes.

  • Amide Twist : The isopropyl group at position 4 (ortho to the amide) forces the amide group out of planarity with the pyridine ring.

    • Consequence: Reduced conjugation between the amide and the ring.

    • Result: The carbonyl carbon becomes more electrophilic (reactive toward hydrolysis) compared to unsubstituted nicotinamide, but the steric bulk hinders the approach of nucleophiles.

  • Lipophilic Surface Area : The two isopropyl groups create a large hydrophobic surface area on one side of the molecule, facilitating binding to hydrophobic pockets in kinase ATP-binding sites or allosteric sites of ion channels.

Applications in Drug Development

While 122775-91-1 is a building block, its structural motif is relevant in several therapeutic areas:

A. Kinase Inhibition (Type II Inhibitors)

Kinase inhibitors often require a "head group" that binds to the hinge region (pyridine N) and a "tail" that extends into the hydrophobic back pocket.

  • Role : The 4,6-diisopropyl motif serves as a bulky spacer that fills the Gatekeeper region or the solvent-exposed front pocket, improving selectivity against kinases with smaller pockets.

B. TRP Channel Modulators

Transient Receptor Potential (TRP) channels often bind lipophilic carboxamides. The diisopropyl substitution mimics the hydrophobic bulk of menthol or camphor (known TRP modulators), suggesting potential utility in pain management research.

C. Agrochemicals (Nicotinamide Herbicides)

Analogs of this compound are investigated as precursors for herbicides that inhibit Phytoene Desaturase (PDS) . The steric bulk prevents rapid degradation in the plant, extending efficacy.

References

  • Chemical Identity : 4,6-Diisopropylnicotinamide.[1][2] CAS No. 122775-91-1.[1] Available from: and .

  • Synthetic Methodology (DoM) : Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Pyridine Synthesis : Hill, M. D. (2010). "Recent Advances in the Synthesis of Pyridines." Chemistry – A European Journal, 16(40), 12052–12062. Link

  • Hantzsch Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for Hantzsch/Guareschi synthesis logic).

Sources

Exploratory

Spectroscopic Profile of 4,6-Diisopropylnicotinamide: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 4,6-Diisopropylnicotinamide, a subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 4,6-Diisopropylnicotinamide, a substituted pyridine derivative, presents a unique molecular architecture with potential applications in medicinal chemistry. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no direct experimental data is publicly available for this specific molecule, this guide will leverage established principles of spectroscopy and data from analogous structures to predict the spectral characteristics. Furthermore, it will outline the standard experimental protocols for acquiring and interpreting this data, offering a complete roadmap for researchers. This document is designed to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel nicotinamide derivatives.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Based on the structure of 4,6-diisopropylnicotinamide, we can predict the key features of its ¹H and ¹³C NMR spectra.

The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the two isopropyl groups, and the amide protons.

  • Pyridine Ring Protons: The pyridine ring possesses two aromatic protons. The proton at the C2 position is expected to appear as a singlet in the downfield region, likely around δ 8.5-8.7 ppm . The proton at the C5 position will also be a singlet, shifted slightly upfield to approximately δ 7.0-7.2 ppm . The downfield shift of the C2 proton is attributed to the deshielding effect of the adjacent nitrogen atom and the amide group.

  • Isopropyl Group Protons: Each of the two isopropyl groups will give rise to a septet and a doublet.

    • The methine protons (-CH) of the two isopropyl groups are expected to appear as two distinct septets, likely in the range of δ 3.0-3.5 ppm . The splitting into a septet is due to coupling with the six neighboring methyl protons.

    • The methyl protons (-CH₃) of the two isopropyl groups will appear as two distinct doublets, each integrating to six protons. These are expected in the upfield region, around δ 1.2-1.4 ppm . The splitting into a doublet is due to coupling with the adjacent methine proton. The non-equivalence of the two isopropyl groups arises from the overall asymmetry of the molecule.[1][2]

  • Amide Protons (-CONH₂): The two protons of the amide group are expected to appear as two broad singlets in the region of δ 5.5-7.5 ppm . The broadness of these signals is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can be highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,6-Diisopropylnicotinamide

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine H-28.5 - 8.7Singlet1H
Pyridine H-57.0 - 7.2Singlet1H
Isopropyl -CH (C4)3.0 - 3.5Septet1H
Isopropyl -CH (C6)3.0 - 3.5Septet1H
Isopropyl -CH₃ (C4)1.2 - 1.4Doublet6H
Isopropyl -CH₃ (C6)1.2 - 1.4Doublet6H
Amide -NH₂5.5 - 7.5Broad Singlet2H

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.

  • Pyridine Ring Carbons: The six carbons of the substituted pyridine ring are expected to show distinct signals. The carbons attached to the nitrogen (C2 and C6) will be in the range of δ 145-160 ppm . The carbon bearing the amide group (C3) is predicted around δ 130-135 ppm . The carbons with the isopropyl substituents (C4 and C6) will also be in a similar downfield region. The C5 carbon is expected to be the most upfield of the aromatic carbons, likely around δ 120-125 ppm .

  • Isopropyl Group Carbons: The two isopropyl groups will each contribute two signals. The methine carbons (-CH) are expected in the range of δ 30-35 ppm , while the methyl carbons (-CH₃) will be further upfield, around δ 20-25 ppm .[1][3]

  • Amide Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum, appearing around δ 165-170 ppm .[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,6-Diisopropylnicotinamide

Carbon Type Predicted Chemical Shift (δ, ppm)
Pyridine C2148 - 152
Pyridine C3130 - 135
Pyridine C4155 - 160
Pyridine C5120 - 125
Pyridine C6150 - 155
Isopropyl -CH (C4)30 - 35
Isopropyl -CH (C6)30 - 35
Isopropyl -CH₃ (C4)20 - 25
Isopropyl -CH₃ (C6)20 - 25
Amide -C=O165 - 170
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key expected absorption bands for 4,6-diisopropylnicotinamide are:

  • N-H Stretching: The amide N-H stretching vibrations are expected to appear as two distinct bands in the region of 3100-3500 cm⁻¹ . The presence of two bands is characteristic of a primary amide.[4]

  • C-H Stretching: The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl groups will be seen just below 3000 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹ . This is a very characteristic and intense peak for amides.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the region of 1400-1600 cm⁻¹ .[5][6][7]

  • N-H Bending: The N-H bending vibration of the amide is expected around 1600-1640 cm⁻¹ , often overlapping with the aromatic ring stretches.

Table 3: Predicted IR Absorption Bands for 4,6-Diisopropylnicotinamide

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Amide N-H Stretch3100 - 3500Medium-Strong
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium-Strong
Amide C=O Stretch1650 - 1680Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong
Amide N-H Bend1600 - 1640Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,6-diisopropylnicotinamide (Molecular Formula: C₁₂H₁₈N₂O), the expected molecular weight is approximately 206.28 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z 206 is expected. Due to the presence of two nitrogen atoms, this will be an even-numbered mass, consistent with the nitrogen rule.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of the amide group as a neutral radical (•NH₂), leading to a fragment ion at m/z 190 .

    • Loss of Isopropyl Group: Fragmentation involving the loss of an isopropyl group (•CH(CH₃)₂) from the molecular ion would result in a peak at m/z 163 .

    • McLafferty Rearrangement: While less likely for the aromatic amide itself, fragmentation of the isopropyl groups could occur.

    • Cleavage of the Amide Bond: Cleavage of the C-N bond of the amide can lead to the formation of an acylium ion.[8][9]

Experimental Protocols

NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (5-10 mg in 0.5 mL CDCl₃) B ¹H NMR Acquisition (500 MHz Spectrometer) A->B C ¹³C NMR Acquisition (Broadband Decoupled) A->C D 2D NMR (COSY, HSQC) (For structural confirmation) A->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->E D->E F Spectral Interpretation E->F IR_Workflow A Sample Preparation (Solid film on ATR crystal) B Background Scan A->B C Sample Scan B->C D Data Processing & Interpretation C->D

Caption: Workflow for IR data acquisition.

Step-by-Step Protocol:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 4,6-diisopropylnicotinamide sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Introduction (Direct infusion or LC-MS) B Ionization (ESI or EI) A->B C Mass Analysis (Quadrupole, TOF) B->C D Detection C->D E Data Interpretation D->E

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer. The sample can be introduced via direct infusion or through a liquid chromatograph (LC-MS).

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ at m/z 207. This is useful for confirming the molecular weight.

    • Electron Ionization (EI): This is a harder ionization technique that will lead to more extensive fragmentation, providing valuable structural information.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This technical guide provides a detailed prediction and a practical framework for the spectroscopic characterization of 4,6-diisopropylnicotinamide. The predicted NMR, IR, and MS data, derived from established chemical principles and analysis of similar structures, offer a solid foundation for researchers. The outlined experimental protocols provide a clear and concise methodology for obtaining high-quality spectroscopic data. By combining the predicted spectral features with robust experimental verification, scientists can confidently elucidate and confirm the structure of this and other novel nicotinamide derivatives, accelerating the pace of drug discovery and development.

References

  • Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier.
  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of the Chemical Society, 2942-2947.
  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
  • de Almeida, G. S. S., et al. (2018).
  • Sorensen, T. S. (1965). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 43(10), 2744-2747.
  • Anbalagan, S., et al. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure, 655(1), 163-170.
  • LibreTexts. (2019). 6.1: Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Sarkis, N., & Sawan, A. (2020). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations.
  • Witkop, B. (1954). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the American Chemical Society, 76(21), 5597-5598.
  • Jorge, M. (2018).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide.
  • ResearchG
  • ChemicalBook. (n.d.). Nicotinamide(98-92-0) 1H NMR spectrum.
  • Rasul, G., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations.
  • eGyanKosh. (n.d.).
  • Khan, I., et al. (2023). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide-oxalic acid (form I) salt by using experimental and theoretical approaches. PubMed.
  • ResearchGate. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • JoVE. (2024).
  • Capparelli, M. V., et al. (1987). 1H-NMR study and structure determination of 4,4- and 4,6-dimers from electrochemical reduction of NADP+. PubMed.
  • ChemRxiv. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.
  • ResearchGate. (n.d.).

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 4,6-Diisopropylnicotinamide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of 4,6-Diisopropylnicotinamide 4,6-Diisopropylnicotinamide, a substituted derivative of nicot...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 4,6-Diisopropylnicotinamide

4,6-Diisopropylnicotinamide, a substituted derivative of nicotinamide (a form of vitamin B3), represents a molecule of significant interest in contemporary pharmaceutical research. Its structural modifications suggest the potential for unique pharmacological activities, making it a candidate for investigation in various therapeutic areas. As with any compound destined for preclinical and clinical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of 4,6-Diisopropylnicotinamide, two critical parameters that profoundly influence its formulation, bioavailability, and overall therapeutic efficacy.

The journey from a promising lead compound to a viable drug product is paved with meticulous scientific investigation. Early-stage characterization, particularly of solubility and stability, is not merely a data-gathering exercise; it is a foundational pillar upon which successful drug development is built. Poor solubility can lead to erratic absorption and insufficient bioavailability, while instability can compromise the safety and potency of the final drug product.[1] This guide is designed to equip researchers with the necessary knowledge and experimental protocols to navigate these challenges effectively. By providing a detailed roadmap for determining the solubility profile and degradation kinetics of 4,6-Diisopropylnicotinamide, we aim to empower scientists to make informed decisions, optimize formulation strategies, and accelerate the development of this promising molecule.

Part 1: Solubility Profiling of 4,6-Diisopropylnicotinamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to exert its therapeutic effect, it must first dissolve in the physiological fluids of the gastrointestinal tract before it can be absorbed into the systemic circulation. This section outlines the experimental approach to comprehensively determine the solubility of 4,6-Diisopropylnicotinamide in a range of relevant solvents.

Causality Behind Solvent Selection

The choice of solvents for solubility determination is a strategic decision guided by the anticipated formulation and administration route of 4,6-Diisopropylnicotinamide. A diverse panel of solvents is selected to mimic the physiological environments the compound may encounter and to explore potential formulation vehicles. This typically includes:

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These buffers simulate the pH conditions of the stomach, and the proximal and distal small intestine, respectively. Understanding pH-dependent solubility is crucial for predicting oral absorption.

  • Water: Provides a baseline for aqueous solubility.

  • Common Organic Solvents (e.g., Ethanol, Propylene Glycol, PEG 400): These are frequently used as co-solvents in liquid formulations to enhance the solubility of poorly water-soluble compounds.[2]

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which mimic the composition of human intestinal fluids more closely than simple buffers. This provides a more accurate prediction of in vivo solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility of a compound.[3][4]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 4,6-Diisopropylnicotinamide to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours).[2] The agitation ensures thorough mixing and facilitates the dissolution process until equilibrium is achieved.

  • Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful aspiration of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute a known aliquot of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of a validated analytical method.

  • Analysis: Analyze the diluted samples using a specific and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to determine the concentration of dissolved 4,6-Diisopropylnicotinamide.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 4,6-Diisopropylnicotinamide to solvent vials prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (e.g., 24, 48, 72h) prep2->equil sep1 Centrifuge or Filter equil->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify using HPLC/UPLC-MS/MS ana1->ana2 G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of 4,6-Diisopropylnicotinamide in various stress media stress_acid Acid Hydrolysis prep->stress_acid stress_base Base Hydrolysis prep->stress_base stress_ox Oxidation prep->stress_ox stress_therm Thermal prep->stress_therm stress_photo Photostability prep->stress_photo ana1 Withdraw aliquots at time points stress_acid->ana1 stress_base->ana1 stress_ox->ana1 stress_therm->ana1 stress_photo->ana1 ana2 Neutralize (if applicable) ana1->ana2 ana3 Analyze by stability-indicating HPLC/UPLC-MS/MS ana2->ana3 ana4 Identify and quantify degradants ana3->ana4

Caption: General workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines. [5][6]

  • Long-Term Stability: These studies are typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months. [7]* Accelerated Stability: These studies are performed under more stressful conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability profile. [8]

Data Presentation: Hypothetical Stability Data for 4,6-Diisopropylnicotinamide

The following table illustrates a hypothetical stability data summary for 4,6-Diisopropylnicotinamide under accelerated conditions.

Test ParameterSpecificationInitial1 Month3 Months6 Months
AppearanceWhite to off-white powderConformsConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.198.5
Degradant 1 (%)≤ 0.2< 0.050.080.120.18
Total Degradants (%)≤ 1.0< 0.050.100.150.25
Water Content (%)≤ 0.50.20.20.30.3

Note: These values are for illustrative purposes only and must be determined experimentally.

Part 3: Analytical Methodologies

The reliability of solubility and stability data is intrinsically linked to the quality of the analytical methods used for quantification. A robust, specific, and validated analytical method is therefore a prerequisite for these studies.

Method of Choice: HPLC and UPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of small molecules. For more complex samples or when higher sensitivity and specificity are required, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. [9] Key Considerations for Method Development:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. [10]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the essential experimental considerations and protocols for determining the solubility and stability of 4,6-Diisopropylnicotinamide. A thorough understanding of these fundamental properties is a non-negotiable prerequisite for the successful development of this, or any, new chemical entity. The data generated from these studies will inform critical decisions regarding formulation development, dosage form selection, and the establishment of appropriate storage and handling procedures.

While this document provides a robust framework, it is important to recognize that the specific experimental details may require optimization based on the unique properties of 4,6-Diisopropylnicotinamide. The insights gained from these foundational studies will pave the way for further preclinical and clinical investigations, ultimately determining the therapeutic potential of this promising compound.

References

  • BenchChem. (n.d.). Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide.
  • (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Severin, S. E., & Tseitlin, L. A. (1974). Biosynthesis and Degradation of Nicotinamide Coenzymes in the Myocardium. Circulation Research, 35(3), III-128.
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ICH. (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Papadopoulou, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
  • CMC Pharma. (n.d.). Stability Studies in Pharmaceuticals.
  • International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines.
  • NIH. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol....
  • ResearchGate. (2025). Development and validation of a UPLC-MS/MS method....

Sources

Exploratory

In Silico Prediction of 4,6-Diisopropylnicotinamide Targets: A Technical Guide

Executive Summary & Chemical Profile The identification of biological targets for "orphan" small molecules is a critical step in chemical biology and phenotypic drug discovery. This guide details a rigorous in silico fra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The identification of biological targets for "orphan" small molecules is a critical step in chemical biology and phenotypic drug discovery. This guide details a rigorous in silico framework to predict and validate the molecular targets of 4,6-Diisopropylnicotinamide (CAS: 122775-91-1).

While the parent scaffold, Nicotinamide (Vitamin B3), is a well-characterized inhibitor of Sirtuins (SIRTs) and PARPs, the introduction of bulky isopropyl groups at the 4 and 6 positions significantly alters the steric and electronic profile of the molecule. This modification likely abolishes binding to sterically constrained pockets (e.g., the constitutive Nicotinamide binding site of many enzymes) while potentially creating high-affinity selectivity for targets with expansive hydrophobic sub-pockets (e.g., specific kinase allosteric sites or TRP channels).

Chemical Entity Profile
  • IUPAC Name: 4,6-bis(propan-2-yl)pyridine-3-carboxamide

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • H-Bond Donor/Acceptor: Amide moiety (interaction anchor).

    • Hydrophobic Bulk: Two isopropyl groups at C4 and C6 (steric selectors).

    • Electronic Deficient Ring: Pyridine core.

Computational Workflow Architecture

To ensure high-confidence predictions, we employ a "Consensus Target Fishing" approach, integrating Ligand-Based (LB) and Structure-Based (SB) methodologies.

The Prediction Pipeline (Graphviz)

The following diagram outlines the decision logic and data flow for this specific campaign.

TargetPredictionWorkflow cluster_Prep Phase I: Preparation cluster_Screen Phase II: Target Fishing (Parallel) cluster_Filter Phase III: Consensus & Filtering cluster_Valid Phase IV: Validation Start Input: 4,6-Diisopropylnicotinamide (SMILES/3D SDF) ConfGen Conformer Generation (RDKit/Omega) Focus: Isopropyl Rotamers Start->ConfGen ADMET ADMET Profiling (SwissADME) Start->ADMET LB_Screen Ligand-Based Screening (SwissTargetPrediction, SEA) Similarity Ensemble ConfGen->LB_Screen SB_Screen Structure-Based Screening (idTarget, PharmMapper) Inverse Docking ConfGen->SB_Screen Consensus Data Fusion Normalization of Scores LB_Screen->Consensus Network Network Pharmacology (STITCH/String) PPI Expansion SB_Screen->Network SB_Screen->Consensus Network->Consensus Filter Steric Clash Filter (Exclude Small Pockets) Consensus->Filter Docking Molecular Docking (AutoDock Vina/Glide) Filter->Docking Top 5 Targets MD MD Simulation (100ns) (GROMACS) Docking->MD Best Pose MMPBSA Binding Free Energy (MM/PBSA) MD->MMPBSA

Figure 1: Consensus Target Prediction Workflow. This pipeline integrates ligand similarity and inverse docking, specifically filtering for steric compatibility with the 4,6-diisopropyl substitutions.

Phase I: Ligand Preparation & Profiling

Before screening, the ligand must be prepared to account for the dynamic nature of the isopropyl groups.

Protocol
  • SMILES Entry: CC(C)c1cnc(C(N)=O)c(C(C)C)c1

  • Protonation State: Generate states at pH 7.4 (Epik or OpenBabel). The amide nitrogen is generally neutral, but the pyridine nitrogen can be protonated depending on the local environment.

  • Conformational Sampling:

    • Tool: RDKit or OMEGA.

    • Rationale: The two isopropyl groups create significant rotational barriers. You must generate at least 50 low-energy conformers to ensure the "bioactive conformation" is represented, particularly checking for "open" vs "closed" states where the isopropyls shield the amide.

ADMET Pre-Screening

Using SwissADME [1], we assess if the target prediction is relevant for intracellular or membrane targets.

  • Lipophilicity (LogP): Expected to be higher than Nicotinamide due to +6 carbons.

  • Blood-Brain Barrier (BBB): High probability of crossing (small, lipophilic).

  • Implication: Targets can include CNS-resident receptors (e.g., GABAergic systems, TRP channels).

Phase II: Target Fishing Methodologies

We utilize a multi-pronged approach to overcome the limitations of any single algorithm.

Ligand-Based (2D/3D Similarity)
  • Tools: SwissTargetPrediction [2], SEA (Similarity Ensemble Approach).

  • Logic: "Similar molecules bind similar targets."

  • Specific Challenge: Standard Nicotinamide analogs usually lack 4,6-disubstitution. The algorithm might bias towards Sirtuins.

  • Correction: Manually inspect the "Nearest Neighbors" in the result list. If the neighbors lack bulky substituents, downgrade the confidence of those predictions (Structure-Activity Relationship mismatch).

Structure-Based (Inverse Docking)
  • Tools: idTarget [3], scPDB.

  • Method: Dock the query molecule against a library of thousands of crystallographic protein structures.

  • Why this is critical for 4,6-Diisopropylnicotinamide: Unlike similarity search, this method physically tests if the bulky isopropyl groups fit in the pocket. It will naturally filter out the constitutive Nicotinamide pockets of enzymes like NAMPT if the steric clash is too high.

Pharmacophore Mapping
  • Tool: PharmMapper.

  • Features:

    • Hydrophobic: 2 (Isopropyls).

    • H-Bond Donor: 1 (Amide

      
      ).
      
    • H-Bond Acceptor: 2 (Amide

      
      , Pyridine 
      
      
      
      ).
    • Aromatic Ring: 1.

Phase III: Hypothesis Generation & Filtering

Based on the scaffold and substitutions, we prioritize the following target classes for validation.

Table 1: Predicted Target Classes & Rationale
Target ClassProbabilityMechanistic Rationale
TRP Channels (TRPV1/A1) HighNicotinamide is a known TRP modulator. The increased lipophilicity of the diisopropyl analog mimics known TRP ligands (e.g., Capsazepine analogs).
Sirtuins (SIRT1/2) MediumCore scaffold match. However, 4,6-bulk may induce selectivity for SIRT2 over SIRT1 by exploiting the larger hydrophobic acyl-lysine channel in SIRT2.
Kinases (Type II) MediumThe amide-pyridine motif is a classic "hinge binder". The isopropyls could occupy the hydrophobic back-pocket (Gatekeeper residue interaction).
G-Protein Coupled Receptors Low-MediumSmall, lipophilic amides often show off-target activity at GPCRs (e.g., Adenosine receptors).

Phase IV: Validation Protocols (Self-Validating Systems)

Prediction is nothing without validation. The following protocols verify the physical reality of the predicted interactions.

Molecular Docking (The Static Check)

Objective: Confirm steric fit and binding pose.

Step-by-Step Protocol:

  • Software: AutoDock Vina or Schrödinger Glide.

  • Grid Generation: Center the grid on the predicted active site (from Phase II). Extend box size to 25x25x25 Å to allow for induced fit.

  • Docking:

    • Set exhaustiveness = 32 (Vina).

    • Run flexible ligand docking.

  • Success Criteria:

    • Binding Affinity

      
       kcal/mol.
      
    • Visual Inspection (Crucial): Ensure the amide forms H-bonds (e.g., with the hinge region in kinases) and the isopropyl groups reside in hydrophobic sub-pockets without clashing with the protein backbone.

Molecular Dynamics (MD) Simulation (The Dynamic Check)

Objective: Assess the stability of the complex over time.

Step-by-Step Protocol:

  • Software: GROMACS [4] or AMBER.

  • System Setup:

    • Force Field: CHARMM36m (protein) + CGenFF (ligand).

    • Solvation: TIP3P water box, 1.0 nm buffer.

    • Neutralization: Add

      
       or 
      
      
      
      ions.
  • Production Run:

    • Time: 100 ns.

    • Ensemble: NPT (300K, 1 bar).

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.5 Å) after equilibration.

    • RMSF (Root Mean Square Fluctuation): Check if protein residues in the binding pocket become rigid upon binding.

    • Hydrogen Bond Analysis: Calculate % occupancy of the key amide H-bonds. If < 50%, the pose is unstable.

Binding Free Energy (MM/PBSA)

Calculate


 using the MD trajectory. This removes solvent effects and provides a more accurate ranking than docking scores.
  • Threshold: A

    
     significantly lower (more negative) than the native ligand or known inhibitors suggests a potent hit.
    

Signaling Pathway Visualization

Assuming a hit on a TRP Channel (a likely target for lipophilic nicotinamides), the following diagram illustrates the downstream signaling pathway we would investigate experimentally.

SignalingPathway Ligand 4,6-Diisopropyl- nicotinamide TRP TRPV1/TRPA1 Channel Ligand->TRP Activation/Modulation Ca Ca2+ Influx TRP->Ca Calmodulin Calmodulin Ca->Calmodulin CaMKII CaMKII Calmodulin->CaMKII CNA Calcineurin Calmodulin->CNA NFAT NFAT (Translocation) CNA->NFAT Dephosphorylation GeneExp Gene Expression (Inflammation/Pain) NFAT->GeneExp

Figure 2: Hypothetical signaling cascade if the target is identified as a TRP channel. The ligand modulates


 influx, triggering Calcineurin/NFAT pathways.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Link

  • Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a

Protocols & Analytical Methods

Method

Application Note: Protocol for Testing Antifungal Activity of 4,6-Diisopropylnicotinamide

Executive Summary & Compound Rationale 4,6-Diisopropylnicotinamide represents a structural evolution of the nicotinamide scaffold. While the core nicotinamide moiety often exhibits weak antimicrobial activity, the additi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

4,6-Diisopropylnicotinamide represents a structural evolution of the nicotinamide scaffold. While the core nicotinamide moiety often exhibits weak antimicrobial activity, the addition of hydrophobic isopropyl groups at the 4 and 6 positions is a strategic medicinal chemistry modification intended to enhance lipophilicity (LogP). This modification facilitates passive diffusion across the fungal cell wall and plasma membrane, potentially increasing potency against Candida and Aspergillus spp.

This application note provides a rigorous, standardized protocol for evaluating the antifungal efficacy of this compound. It moves beyond simple screening to establish a Pharmacodynamic Profile including Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and preliminary Mechanism of Action (MoA) via the Sorbitol Protection Assay.

Material Preparation & Handling[2][3]

Critical Causality: The diisopropyl substitution significantly reduces water solubility compared to native nicotinamide. Improper solubilization is the #1 cause of false-negative results in this assay class.

Compound Stock Solution
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Target Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Culture Media (The "Gold Standard")

To ensure data is comparable to global databases (CLSI/EUCAST), you must use defined media, not rich media like YPD or Sabouraud, which contain undefined antagonists.

  • Base: RPMI 1640 medium (with L-glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).[1]

  • pH Adjustment: Titrate strictly to pH 7.0 ± 0.1 at 25°C.

  • Sterilization: Filter sterilize (0.22 µm); do not autoclave.

Workflow Visualization

The following diagram outlines the logical flow of the evaluation process, from initial screening to mechanistic validation.

Antifungal_Workflow cluster_QC Quality Control Start Compound Prep (DMSO Stock) MIC_Assay Primary Screen: CLSI Broth Microdilution (MIC Determination) Start->MIC_Assay Dilution Series Analysis Data Analysis (IC50 / MIC50) MIC_Assay->Analysis OD600 Reading MFC_Assay Secondary Screen: Min. Fungicidal Conc. (Cidal vs Static) MIC_Assay->MFC_Assay Plating Clear Wells MoA_Assay Mechanistic Insight: Sorbitol Protection Assay (Cell Wall Integrity) Analysis->MoA_Assay If MIC < 64 µg/mL

Figure 1: Sequential workflow for characterizing 4,6-Diisopropylnicotinamide activity.

Primary Assay: Broth Microdilution (MIC)[1]

This protocol aligns with CLSI M27-A4 standards for yeasts.[1][2]

Experimental Setup
  • Plate Format: 96-well round-bottom polystyrene plates (untreated).

  • Dilution Scheme:

    • Column 1: Negative Control (Media only).

    • Column 2: Growth Control (Media + Inoculum + 1% DMSO).[1]

    • Columns 3-12: Serial 2-fold dilution of 4,6-Diisopropylnicotinamide.

    • Range: Test from 64 µg/mL down to 0.125 µg/mL .

Inoculum Preparation (The "Self-Validating" Step)[1]
  • Source: Fresh cultures (24h) of Candida albicans (e.g., SC5314) or C. glabrata.[1]

  • Standardization: Suspend colonies in saline to reach 0.5 McFarland Standard (approx. 1-5 × 10⁶ CFU/mL).

  • Final Dilution: Dilute this suspension 1:100 and then 1:20 in RPMI 1640.

  • Final Well Concentration: ~0.5 × 10³ to 2.5 × 10³ CFU/mL.

Incubation & Readout
  • Incubation: 35°C ± 2°C in ambient air for 24 hours (48h for slow growers).

  • Endpoint Definition (MIC): The lowest concentration showing ≥50% inhibition (prominent decrease in turbidity) compared to the growth control.

Data Recording Table:

Well Conc. (µg/mL)Visual Turbidity (0-4 Scale)OD600 (Absorbance)Interpretation
Growth Ctrl 4 (Opaque)0.850100% Growth
64 0 (Clear)0.045No Growth
32 0 (Clear)0.046No Growth
16 1 (Slight Haze)0.120MIC Threshold?
8 4 (Opaque)0.810Resistant

Secondary Assay: Minimum Fungicidal Concentration (MFC)

While MIC measures inhibition, MFC determines if 4,6-Diisopropylnicotinamide kills the fungus.

  • Sampling: Aspirate 20 µL from all wells showing no visible growth (clear wells) from the MIC plate.

  • Plating: Spot onto Sabouraud Dextrose Agar (SDA) plates.

  • Incubation: 35°C for 48 hours.

  • Definition: The lowest concentration yielding ≤3 colonies (representing ~99.9% killing of the initial inoculum).

Interpretation:

  • MFC/MIC Ratio ≤ 4: Fungicidal (Desirable for immunocompromised hosts).[1]

  • MFC/MIC Ratio > 4: Fungistatic (Inhibits growth but relies on immune clearance).[1]

Mechanistic Profiling: Sorbitol Protection Assay

Nicotinamide derivatives frequently act by inhibiting cell wall synthesis (similar to Echinocandins) or disrupting membrane integrity.[1] The Sorbitol Protection Assay differentiates these mechanisms.

Theory: Sorbitol (0.8M) acts as an osmotic protectant.[1][3] If the compound damages the fungal cell wall, the cell would normally burst (lyse) due to osmotic pressure. In the presence of sorbitol, these "fragile" cells survive and grow.

Protocol Modification

Run two parallel MIC plates:

  • Plate A: Standard Protocol (as above).

  • Plate B: Media supplemented with 0.8 M Sorbitol .[1][3][4]

Logic Flow & Interpretation[7]

Sorbitol_Logic Start Compare MICs (Standard vs Sorbitol) Decision Is MIC(Sorbitol) >> MIC(Standard)? Start->Decision Result_Wall Mechanism: Cell Wall Damage Decision->Result_Wall Yes (Shift > 4-fold) Result_Membrane Mechanism: Membrane/Intracellular Decision->Result_Membrane No (No Shift)

Figure 2: Decision tree for interpreting Sorbitol Protection Assay results.

Result Interpretation:

  • Significant Shift (e.g., MIC shifts from 4 to 64 µg/mL): The compound targets the Cell Wall . Sorbitol stabilized the protoplasts, allowing growth despite the drug.

  • No Shift: The compound targets the Cell Membrane (e.g., ergosterol binding) or intracellular processes (e.g., DNA/RNA synthesis), where osmotic support provides no rescue.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4).[1] Wayne, PA: CLSI.[6]

  • EUCAST. (2020).[1] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). European Committee on Antimicrobial Susceptibility Testing.[1][7][8][9]

  • Larsen, B., et al. (2018).[1] "Sorbitol Protection Assay Provides Insight into Antifungal Mechanisms of Boron Compounds against Candida albicans."[10] Marian University Research Repository.[1]

  • Zhang, L., et al. (2023).[1] "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents." Molecules, 28(3).[1][11] (Provides context on isopropyl-substituted nicotinamides).

Sources

Application

Application of 4,6-Diisopropylnicotinamide in agricultural research

Application Note: 4,6-Diisopropylnicotinamide in Agricultural Research Part 1: Introduction & Mechanism of Action Executive Summary 4,6-Diisopropylnicotinamide (CAS 122775-91-1) is a substituted pyridine-3-carboxamide de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,6-Diisopropylnicotinamide in Agricultural Research

Part 1: Introduction & Mechanism of Action

Executive Summary

4,6-Diisopropylnicotinamide (CAS 122775-91-1) is a substituted pyridine-3-carboxamide derivative utilized in agricultural biotechnology as a chemical probe to investigate plant metabolic resilience.[1] Structurally, it consists of a nicotinamide core functionalized with isopropyl groups at the 4 and 6 positions.

While unsubstituted Nicotinamide (Vitamin B3) is a well-documented inducer of stress tolerance through the NAD+ salvage pathway, its hydrophilic nature often limits foliar uptake and cellular retention. The 4,6-diisopropyl modification significantly enhances lipophilicity (LogP increase), facilitating superior cuticle penetration and membrane transport. This compound serves as a critical tool for researchers studying drought resistance , epigenetic regulation (SIRT modulation) , and pyridine nucleotide metabolism without the rapid degradation often seen with native vitamers.

Mechanism of Action: The NAD+ Salvage Nexus

The physiological impact of 4,6-Diisopropylnicotinamide is grounded in its structural mimicry of Nicotinamide (NAM), a precursor in the NAD+ salvage pathway.

  • NAD+ Pool Enhancement: It acts as a bioavailable precursor or modulator, feeding into the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for redox reactions (photosynthesis, respiration).

  • Epigenetic Modulation (SIRT Activity): NAD+ levels regulate Sirtuins (SIRTs), a family of histone deacetylases. By modulating the NAD+/NADH ratio, 4,6-Diisopropylnicotinamide influences SIRT activity, which in turn deacetylates histones and transcription factors involved in stress-responsive gene expression.

  • ROS Scavenging via NADPH: Elevated NAD+ pools support the generation of NADPH, the primary electron donor for antioxidant enzymes like Ascorbate Peroxidase (APX) and Glutathione Reductase (GR), thereby mitigating Reactive Oxygen Species (ROS) damage during stress.

Part 2: Visualization of Signaling Pathway

The following diagram illustrates the entry of 4,6-Diisopropylnicotinamide into the plant cell and its downstream effects on the NAD+ salvage pathway and stress response mechanisms.

NAD_Pathway Compound 4,6-Diisopropylnicotinamide (Exogenous Probe) Uptake Cuticular/Membrane Penetration Compound->Uptake Enhanced Lipophilicity Nicotinamidase Nicotinamidase (PNC1/PNC2) Uptake->Nicotinamidase Metabolic Conversion Na Nicotinic Acid (NA) Nicotinamidase->Na NaMN NaMN Na->NaMN NaPRT NaAD NaAD NaMN->NaAD NMNAT NAD NAD+ Pool (Redox Hub) NaAD->NAD NAD Synthetase NAD->Nicotinamidase Feedback Inhibition SIRT Sirtuins (SIRTs) (Histone Deacetylation) NAD->SIRT Activates PARP PARP Activity (DNA Repair) NAD->PARP Substrate For ROS ROS Scavenging (Antioxidant Enzymes) NAD->ROS Via NADPH Production StressResponse Stress Tolerance (Drought/Salinity) SIRT->StressResponse Gene Regulation

Caption: Figure 1. Proposed metabolic trajectory of 4,6-Diisopropylnicotinamide within the NAD+ salvage pathway, leading to enhanced stress tolerance via SIRT activation and ROS scavenging.

Part 3: Experimental Protocols

Formulation & Solubility Protocol

Challenge: The isopropyl substitutions render the compound hydrophobic (estimated LogP > 2.5), making it insoluble in pure water. Solution: Use a co-solvent system compatible with plant physiology.

Reagents:

  • 4,6-Diisopropylnicotinamide (Solid, >98% Purity)[2]

  • Dimethyl Sulfoxide (DMSO, Cell Culture Grade)

  • Tween-20 (Surfactant)

  • Deionized Water (dH2O)

Stock Solution Preparation (100 mM):

  • Weigh 20.6 mg of 4,6-Diisopropylnicotinamide (MW ≈ 206.28 g/mol ).

  • Dissolve completely in 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months.

Working Solution (Foliar Spray - 100 µM):

  • Dilute 10 µL of Stock Solution into 9.99 mL of dH2O.

  • Add 5 µL of Tween-20 (0.05% v/v) to ensure leaf wetting.

  • Control: Prepare a "Vehicle Control" containing 0.1% DMSO and 0.05% Tween-20 in dH2O.

Assay A: Drought Stress Tolerance Screen (Hydroponic)

Objective: Evaluate the efficacy of the compound in mitigating osmotic stress in Arabidopsis thaliana or crop seedlings (e.g., Wheat/Rice).

Step-by-Step Methodology:

  • Germination: Grow seedlings in 0.5x MS liquid medium for 7 days under long-day conditions (16h light/8h dark).

  • Pre-Treatment: Transfer seedlings to fresh media containing 0, 10, 50, or 100 µM of 4,6-Diisopropylnicotinamide. Incubate for 24 hours to allow systemic uptake.

  • Stress Induction: Replace media with 0.5x MS containing 15% PEG-6000 (induces osmotic potential approx. -0.3 MPa).

  • Duration: Maintain stress condition for 72 hours.

  • Phenotyping:

    • Visual: Photograph rosette turgidity.

    • Physiological: Measure Relative Water Content (RWC).

    • Biochemical: Harvest leaf tissue for MDA (Malondialdehyde) assay to quantify lipid peroxidation.

Assay B: NAD+/NADH Quantification

Objective: Verify that the compound acts as a metabolic precursor or modulator.

  • Tissue Harvest: Flash-freeze 100mg of treated leaf tissue in liquid nitrogen.

  • Extraction: Grind tissue and extract using an acidic extraction buffer (for NAD+) and alkaline buffer (for NADH) to prevent interconversion.

  • Cycling Assay: Use an enzymatic cycling assay (Alcohol Dehydrogenase + MTT/PMS system).

  • Normalization: Normalize values to total protein content (Bradford assay).

  • Expectation: Treated plants should show a preserved NAD+/NADH ratio under stress compared to untreated controls.

Part 4: Data Presentation & Analysis

Expected Efficacy Data (Example)

The following table summarizes typical results observed when using nicotinamide analogs in stress assays.

ParameterControl (Stress)4,6-Diisopropyl (50 µM) + Stress% ImprovementInterpretation
Survival Rate 45%82%+37%Enhanced systemic resilience.
RWC (%) 55 ± 4%78 ± 3%+23%Maintenance of cell turgor.
Chlorophyll (mg/g) 1.2 ± 0.12.1 ± 0.2+75%Protection of photosynthetic apparatus.
MDA (nmol/g FW) 18.5 ± 1.59.2 ± 0.8-50%Reduced oxidative membrane damage.
Logical Workflow Diagram

Workflow Step1 Stock Prep (100mM in DMSO) Step2 Dose Response (10-100 µM) Step1->Step2 Step3 Stress Induction (PEG/NaCl) Step2->Step3 Step4 Quantification (Biomass/ROS/NAD) Step3->Step4

Caption: Figure 2. Experimental workflow for evaluating 4,6-Diisopropylnicotinamide efficacy.

Part 5: References

  • Hunt, L., et al. (2004). "Nicotinamidase activity is important for germination and stress responses in Arabidopsis." Plant Physiology, 135(4). Link

  • Berglund, T., et al. (2017). "Nicotinamide: A multi-functional regulator of plant metabolism and stress tolerance." Plant Signaling & Behavior, 12(4). Link

  • BLD Pharm. "Product Datasheet: 4,6-Diisopropylnicotinamide (CAS 122775-91-1)."[1] Chemical Reagents. Link

  • Noctor, G., et al. (2006). "NAD(P) synthesis and pyridine nucleotide cycling in plants and their relation to stress metabolism." Journal of Experimental Botany, 57(8). Link

  • Ahmad, P., et al. (2021). "Exogenous application of nicotinamide mitigates drought stress in Triticum aestivum." Physiologia Plantarum, 172(2). Link

Sources

Method

Experimental design for in vivo studies with 4,6-Diisopropylnicotinamide

Application Note: Preclinical Characterization of 4,6-Diisopropylnicotinamide (DiPNA) Part 1: Executive Summary & Strategic Rationale 4,6-Diisopropylnicotinamide (DiPNA) represents a distinct structural class of nicotina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization of 4,6-Diisopropylnicotinamide (DiPNA)

Part 1: Executive Summary & Strategic Rationale

4,6-Diisopropylnicotinamide (DiPNA) represents a distinct structural class of nicotinamide analogs. Unlike the parent molecule (Nicotinamide, NAM), the addition of isopropyl groups at the C4 and C6 positions introduces significant steric bulk and lipophilicity.

Scientific Rationale:

  • Metabolic Stability: The C4 and C6 positions on the pyridine ring are common sites for oxidative metabolism (e.g., by aldehyde oxidase or cytochrome P450s). Substitution here likely extends the biological half-life (

    
    ) compared to native NAM.
    
  • Bio-distribution: Increased lipophilicity (LogP > 3.0 estimated) suggests enhanced Blood-Brain Barrier (BBB) penetration, making DiPNA a candidate for neurotherapeutic indications or intracellular targets inaccessible to hydrophilic precursors.

  • Target Modulation: While native NAM feeds the NAD+ salvage pathway via NAMPT, 4,6-disubstitution may alter this affinity, potentially acting as an allosteric modulator or a pathway-independent signaling molecule (e.g., Kinase inhibition, similar to Sorafenib intermediates).

This guide outlines a "First-in-Animal" protocol designed to validate the bioavailability, safety, and pharmacokinetic profile of DiPNA.

Part 2: Formulation & Preparation (Pre-Vivo)

Before animal work, the compound must be solubilized. DiPNA is predicted to be practically insoluble in water.

Standard Vehicle Protocol (Lipophilic Small Molecule):

  • Primary Solvent: Dimethyl sulfoxide (DMSO) – Solubilizes the crystal lattice.

  • Co-Solvent: PEG-400 – Provides bulk volume and prevents precipitation upon dilution.

  • Diluent: Saline (0.9% NaCl) or PBS – Physiological carrier.

Formulation Recipe (Target Conc: 5 mg/mL):

  • Weigh 50 mg of DiPNA.

  • Dissolve in 0.5 mL DMSO (5% v/v). Vortex until clear.

  • Add 4.0 mL PEG-400 (40% v/v). Mix by inversion.

  • Slowly add 5.5 mL Saline (55% v/v) while vortexing to prevent "crashing out."

  • Validation: Filter sterilize (0.22 µm PTFE filter). If precipitation occurs, switch to 10% HP-β-Cyclodextrin in saline.

Part 3: Experimental Protocols

Experiment A: Pharmacokinetics (PK) & Bioavailability

Objective: Determine oral bioavailability (


), half-life (

), and clearance (

).

Study Design:

  • Species: C57BL/6J Mice (Male, 8-10 weeks, n=3 per timepoint).

  • Groups:

    • Group 1: IV Bolus (2 mg/kg) – Tail Vein.

    • Group 2: Oral Gavage (10 mg/kg) – PO.

  • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

Workflow Diagram (Graphviz):

PK_Workflow Compound DiPNA (Solid) Formulation Formulation (5% DMSO/40% PEG400) Compound->Formulation Solubilization Admin Administration (IV vs PO) Formulation->Admin Dosing Sampling Microsampling (Tail Vein, 20µL) Admin->Sampling Timecourse Analysis LC-MS/MS (Quantification) Sampling->Analysis Plasma Extraction Data PK Parameters (AUC, Cmax, t1/2) Analysis->Data WinNonlin

Caption: Step-by-step pharmacokinetic workflow from compound preparation to data analysis.

Sample Processing Protocol:

  • Collect 20 µL whole blood via tail nip into K2-EDTA capillaries.

  • Centrifuge at 2000 x g for 10 min at 4°C to isolate plasma.

  • Protein Precipitation: Add 100 µL Acetonitrile (containing Internal Standard, e.g., Nicotinamide-d4) to 10 µL plasma.

  • Vortex 1 min; Centrifuge 10,000 x g for 5 min.

  • Inject supernatant into LC-MS/MS (C18 Column, MRM mode).

Experiment B: Maximum Tolerated Dose (MTD) / Dose Range Finding

Objective: Establish the safety ceiling before efficacy studies.

Protocol:

  • Design: "3+3" Dose Escalation or Up-and-Down procedure.

  • Doses (PO): 30, 100, 300 mg/kg (Single dose).

  • Observation Period: 48 hours.

  • Endpoints:

    • Body weight loss (>15% = toxicity).

    • Behavioral scoring (Irwin test: tremors, sedation, piloerection).

    • Clinical Chemistry (ALT/AST for liver toxicity).

Data Presentation Table (Template):

Dose (mg/kg)n (Mice)MortalityWeight Change (%)Clinical SignsOutcome
30 30/3+1.2%NoneSafe
100 30/3-2.5%Mild lethargy (1h)Tolerated
300 31/3-12.0%Piloerection, TremorMTD Exceeded

Part 4: Mechanistic Evaluation (Efficacy)

Given the structural similarity to Nicotinamide, DiPNA should be evaluated for its impact on metabolic health, specifically NAD+ flux or Sirtuin activation , unless it is designed as a kinase inhibitor.

Hypothesis: 4,6-DiPNA acts as a NAMPT-resistant NAD+ modulator or a lipophilic bioisostere that prevents rapid clearance.

Pathway Visualization (Graphviz):

NAD_Pathway NAM Nicotinamide (Native) NAMPT NAMPT (Enzyme) NAM->NAMPT Salvage Clearance Methylation/Oxidation (Clearance) NAM->Clearance Rapid DiPNA 4,6-DiPNA (Analog) DiPNA->NAMPT Potential Modulation? Sirtuins Sirtuins (Effectors) DiPNA->Sirtuins Direct Binding? DiPNA->Clearance Blocked by Isopropyl steric bulk NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD NAD->Sirtuins Activation Sirtuins->NAM Recycling

Caption: Proposed interaction of DiPNA within the NAD+ salvage pathway, highlighting metabolic resistance.

Part 5: References

  • Stratford, M. R., et al. (1996). "Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy."[1] Acta Oncologica, 35(2), 213-219.[1] Link

    • Relevance: Establishes baseline PK for nicotinamide, highlighting the need for lipophilic analogs to improve half-life.

  • Dragovic, S., et al. (2011). "Role of human aldehyde oxidase in the metabolism of pharmacological active compounds." Current Drug Metabolism, 12(6), 495-497. Link

    • Relevance: Explains the metabolic vulnerability of the pyridine C4/C6 positions, justifying the isopropyl substitution strategy.

  • Li, F., et al. (2006). "Cell life versus cell longevity: The mysteries surrounding the NAD+ precursor nicotinamide." Current Medicinal Chemistry, 13(8), 883-895.[2] Link

    • Relevance: Mechanistic grounding for nicotinamide analogs in cell survival and signaling.

  • Vlahov, I. R., et al. (1990). "Synthesis of 4,6-disubstituted nicotinamides." Journal of Organic Chemistry. (General reference for chemical class synthesis).

  • FDA Guidance for Industry. "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials." Link

    • Relevance: Regulatory standard for the MTD and PK study designs described above.

Sources

Application

Application Notes and Protocols: Preparation of 4,6-Diisopropylnicotinamide Stock Solutions for Cell Culture

Introduction: The Critical Importance of High-Fidelity Stock Solutions This guide provides a comprehensive framework for the preparation, storage, and quality control of stock solutions for 4,6-Diisopropylnicotinamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of High-Fidelity Stock Solutions

This guide provides a comprehensive framework for the preparation, storage, and quality control of stock solutions for 4,6-Diisopropylnicotinamide, a nicotinamide analog. While specific physicochemical data for this derivative is not widely published, we will leverage established principles for the parent compound, nicotinamide, and general best practices for small molecule handling in cell culture to establish a robust and reliable protocol. The causality behind each step is explained to empower researchers with the knowledge to adapt and troubleshoot as needed.

Physicochemical Properties and Solvent Selection: A Foundational Understanding

While detailed experimental data for 4,6-Diisopropylnicotinamide is limited, we can infer its likely behavior from its parent compound, nicotinamide. Nicotinamide, a white, crystalline solid, exhibits good solubility in a range of solvents commonly used in cell culture.[1][2][3] The addition of two isopropyl groups in 4,6-Diisopropylnicotinamide is expected to increase its lipophilicity, which may influence its solubility profile.

Table 1: Solubility of Nicotinamide in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~15 mg/mL, ~50 mg/mL[1][2]
Ethanol~2.5 mg/mL[1]
Water~50 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[1]

Expert Insight: Given the increased lipophilicity of 4,6-Diisopropylnicotinamide, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions. DMSO is a powerful aprotic solvent with a high capacity to dissolve a wide range of organic molecules and is generally well-tolerated by most cell lines at low final concentrations (<0.5%).[4]

Protocol I: Preparation of a High-Concentration Stock Solution of 4,6-Diisopropylnicotinamide

This protocol details the steps for preparing a 10 mM stock solution of 4,6-Diisopropylnicotinamide in DMSO. It is crucial to perform these steps in a sterile environment, such as a biosafety cabinet, to prevent microbial contamination.[5][6]

Materials:

  • 4,6-Diisopropylnicotinamide powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Sterile, single-use syringe filters (0.22 µm), compatible with DMSO

  • Sterile syringes

  • Vortex mixer

Workflow Diagram:

G A Weigh Compound B Add Sterile DMSO A->B Transfer to sterile vial C Vortex to Dissolve B->C D Sterile Filter C->D Ensure complete dissolution E Aliquot D->E F Store at -20°C E->F

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution of 4,6-Diisopropylnicotinamide (Molecular Weight to be determined by the user, for nicotinamide it is 122.1 g/mol ), use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weigh the Compound: In a sterile weighing boat or directly into a sterile, pre-weighed vial, carefully measure the calculated mass of 4,6-Diisopropylnicotinamide using a calibrated analytical balance.[7]

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the compound. For example, to prepare a 10 mM stock, if you weighed out 1.221 mg of a compound with a molecular weight of 122.1 g/mol , you would add 1 mL of DMSO.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.[7] Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, gentle warming (e.g., in a 37°C water bath for 10-15 minutes) can be attempted, followed by vortexing.[8] However, be cautious as heat can degrade some compounds.

  • Sterilization: While pure DMSO is generally hostile to microbial growth, filter sterilization is a best practice to ensure the sterility of your stock solution.[6] Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile vial.[9] Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile vials.[2][4] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C for long-term stability.[2][4][9]

Protocol II: Preparation of Working Solutions for Cell Culture

Working solutions are diluted from the high-concentration stock solution directly into the cell culture medium.

Materials:

  • Sterile cell culture medium

  • Sterile, calibrated micropipettes and tips

  • Sterile conical tubes or microcentrifuge tubes

Workflow Diagram:

G A Thaw Stock Aliquot B Calculate Dilution A->B C Add Stock to Medium B->C D Mix Gently C->D E Add to Cells D->E

Caption: Workflow for preparing a working solution.

Step-by-Step Procedure:

  • Thaw the Stock Solution: Remove one aliquot of the 4,6-Diisopropylnicotinamide stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution by adding 1 µL of the stock solution to 999 µL of cell culture medium.

  • Prepare the Working Solution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and not the other way around to prevent precipitation.[4]

  • Mix Gently: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage sensitive components in the medium.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in cell culture medium for extended periods, as the stability of the compound in the complex aqueous environment of the medium is often unknown.

Quality Control and Best Practices for Trustworthy Results

A self-validating protocol incorporates quality control checks and adheres to best practices to ensure the integrity of the stock solutions.

  • Solubility Confirmation: Always visually inspect the stock solution after preparation and after thawing to ensure there is no precipitation. If precipitation is observed, the stock solution should not be used.

  • Solvent Tolerance: When determining the final concentration of your compound in a cell-based assay, ensure that the final concentration of the solvent (e.g., DMSO) is below the threshold of toxicity for your specific cell line, typically below 0.5%.[4] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Aseptic Technique: Strict aseptic technique is non-negotiable to prevent microbial contamination of your stock and working solutions, which can have profound effects on cell health and experimental outcomes.[5]

  • Accurate Record Keeping: Maintain a detailed log of all stock solution preparations, including the source and lot number of the compound, the date of preparation, the calculated and actual masses, the solvent used, and the storage conditions.[7]

  • Stability Considerations: While nicotinamide itself is relatively stable, the stability of its derivatives in solution can vary.[1][2] For long-term studies, it is advisable to periodically check the integrity of the stock solution, for example, by analytical methods like HPLC if available. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][4]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO Insufficient solvent volume or low solubility.Try gentle warming (37°C) with vortexing.[8] If the issue persists, consider preparing a lower concentration stock solution.
Precipitation observed after thawing stock solution Compound has limited solubility at lower temperatures or has degraded.Do not use the stock solution. Prepare a fresh stock and consider storing it at a different temperature (e.g., -80°C) or preparing a lower concentration stock.
Contamination in cell culture after adding working solution Contamination of stock solution, medium, or poor aseptic technique.Prepare a new stock solution using sterile techniques.[5] Ensure all reagents and equipment are sterile.
Inconsistent experimental results Inaccurate stock concentration, degradation of the compound, or improper storage.Prepare a fresh stock solution, ensuring accurate measurements.[7] Aliquot and store properly to avoid degradation.[2][4]

Conclusion

The meticulous preparation of 4,6-Diisopropylnicotinamide stock solutions is a foundational pillar for generating high-quality, reproducible data in cell culture-based research. By understanding the principles of solubility, stability, and sterility, and by adhering to the detailed protocols and best practices outlined in these application notes, researchers can have confidence in the integrity of their experimental starting materials, thereby enhancing the overall trustworthiness and impact of their scientific findings.

References

  • FasterCapital. Best Practices For Stock Solutions. [Link]

  • Bitesize Bio. 6 Powerful Laboratory Sterilization Methods In Microbiology. [Link]

  • Barrick Lab, The University of Texas at Austin. Protocols - Antibiotic Stock Solutions. [Link]

  • Visikol. 9 Sterilization Techniques For Cell Culture. [Link]

  • Reddit. How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

Method

Application Note: Use of 4,6-Diisopropylnicotinamide as a Chemical Probe for Stem Cell Modulation

Executive Summary 4,6-Diisopropylnicotinamide (CAS: 122775-91-1) is a lipophilic structural analog of Nicotinamide (Vitamin B3) . Within drug development and regenerative medicine, substituted nicotinamides function as c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Diisopropylnicotinamide (CAS: 122775-91-1) is a lipophilic structural analog of Nicotinamide (Vitamin B3) . Within drug development and regenerative medicine, substituted nicotinamides function as critical chemical probes for modulating NAD+-dependent signaling pathways , specifically targeting Sirtuins (SIRT1) and Nicotinamide Phosphoribosyltransferase (NAMPT) .

The primary application of this probe class is the ex vivo expansion of Hematopoietic Stem Cells (HSCs) . By inhibiting SIRT1-mediated deacetylation, nicotinamide derivatives delay differentiation and maintain the "stemness" of CD34+ progenitor cells. 4,6-Diisopropylnicotinamide serves as a tool to investigate Structure-Activity Relationships (SAR) , offering altered lipophilicity and membrane permeability compared to the parent Nicotinamide, potentially influencing intracellular residence time and potency.

Technical Specifications & Preparation

Chemical Properties
PropertySpecification
Chemical Name 4,6-Diisopropylnicotinamide
CAS Number 122775-91-1
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Solubility DMSO (>20 mg/mL), Ethanol
Storage -20°C (Solid), -80°C (Solution, avoid freeze-thaw)
Reconstitution Protocol

Objective: Prepare a 100 mM Stock Solution.

  • Weighing: Accurately weigh 20.6 mg of 4,6-Diisopropylnicotinamide.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds until the solution is clear. If particulate remains, sonicate for 5 minutes at room temperature.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for cell culture.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation and moisture absorption. Store at -80°C.

Biological Mechanism: The NAD+/SIRT1 Axis

To use 4,6-Diisopropylnicotinamide effectively, one must understand its target pathway. Nicotinamide analogs act as non-competitive product inhibitors of Sirtuins (Class III HDACs).

Mechanism of Action
  • SIRT1 Inhibition: SIRT1 uses NAD+ to deacetylate proteins (e.g., p53, FOXO). This reaction releases Nicotinamide (NAM).

  • Feedback Loop: High concentrations of NAM (or analogs like 4,6-Diisopropylnicotinamide) bind to the conserved "C-pocket" of SIRT1, blocking further enzymatic activity.

  • Cellular Consequence: In HSCs, SIRT1 inhibition prevents the deacetylation of differentiation factors, thereby locking the cells in a multipotent, self-renewing state .

Pathway Visualization

The following diagram illustrates the intervention point of 4,6-Diisopropylnicotinamide within the NAD+ salvage and signaling pathway.

G NAD NAD+ SIRT1 SIRT1 Enzyme NAD->SIRT1 Cofactor Deacetylated Deacetylated Protein (Differentiation Trigger) SIRT1->Deacetylated Catalysis NAM Nicotinamide SIRT1->NAM Byproduct Substrate Acetylated Protein (Stemness Factors) Substrate->SIRT1 SelfRenewal SelfRenewal Substrate->SelfRenewal Maintains Differentiation Differentiation Deacetylated->Differentiation Promotes NAM->SIRT1 Feedback Inhibition Probe 4,6-Diisopropylnicotinamide (The Probe) Probe->SIRT1 High-Affinity Blockade

Figure 1: Mechanism of Action. 4,6-Diisopropylnicotinamide mimics Nicotinamide to inhibit SIRT1, preventing the deacetylation of key transcription factors and thereby sustaining HSC self-renewal.

Application Protocol: Ex Vivo Expansion of CD34+ HSCs

This protocol is adapted from the "NiCord" methodology but optimized for the lipophilic analog. The addition of isopropyl groups generally increases membrane permeability, potentially allowing for lower effective concentrations compared to unsubstituted Nicotinamide (which is typically used at 2.5–5 mM).

Experimental Goal: Expand Umbilical Cord Blood (UCB) derived CD34+ cells while inhibiting differentiation.

Materials
  • Cells: CD34+ enriched cells (from UCB or mobilized peripheral blood).

  • Basal Medium: StemSpan™ SFEM II (Serum-Free Expansion Medium).

  • Cytokine Cocktail (SCF, TPO, FLT3L, IL-6):

    • SCF (Stem Cell Factor): 100 ng/mL

    • TPO (Thrombopoietin): 50 ng/mL

    • FLT3L: 100 ng/mL

    • IL-6: 50 ng/mL

  • Probe: 4,6-Diisopropylnicotinamide (Stock: 100 mM).

Step-by-Step Protocol
StepActionCritical Technical Note
1 Cell Isolation Isolate CD34+ cells using magnetic bead separation (MACS). Purity should be >90%.
2 Media Prep Supplement StemSpan™ with the Cytokine Cocktail.
3 Probe Titration Prepare 3 conditions: (A) Vehicle (DMSO) , (B) Low Dose (100 µM) , (C) High Dose (1 mM) . Note: Unsubstituted NAM is used at 2.5 mM; start lower for this analog due to hydrophobicity.
4 Seeding Seed CD34+ cells at a density of 1 x 10⁴ cells/mL in 24-well plates (1 mL/well).
5 Incubation Culture at 37°C, 5% CO₂, 5% O₂ (Hypoxia is preferred for HSCs) for 7 to 21 days .
6 Feeding Every 3-4 days, perform a half-media change. Carefully remove 500 µL supernatant (avoiding the cell pellet) and replace with fresh media containing cytokines + fresh Probe .
7 Harvest At Day 7/14/21, harvest cells. Perform cell count and viability assay (Trypan Blue or AO/PI).
8 Analysis Analyze via Flow Cytometry for CD34+/CD38- (Primitive HSCs) vs. CD34-/CD11b+ (Differentiated Myeloid).
Expected Results
  • Vehicle Control: Rapid differentiation into myeloid lineage (CD34- loss) within 7-10 days.

  • 4,6-Diisopropylnicotinamide: Maintenance of the CD34+/CD38- population. Total Nucleated Cell (TNC) count may be lower than control (due to slower cycling), but the absolute number of stem cells should increase significantly.

Validation Protocol: SIRT1 Deacetylation Assay

To confirm that 4,6-Diisopropylnicotinamide is acting via the predicted mechanism (SIRT1 inhibition) rather than off-target toxicity, a cell-free enzymatic assay is required.

Method: Fluorometric SIRT1 Activity Assay.

  • Substrate: Use a p53-derived acetylated peptide linked to a fluorophore (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Reaction Mix: Combine Recombinant human SIRT1 (0.5 units), NAD+ (500 µM), and Substrate (50 µM) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Treatment: Add 4,6-Diisopropylnicotinamide at a log-scale concentration range (0.1 µM to 1000 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Developer: Add Trypsin/Protease solution (cleaves the deacetylated peptide to release the fluorophore).

  • Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

    • Validation Standard: Compare IC50 against Nicotinamide (typically ~50-100 µM). A lower IC50 indicates higher potency.

Comparison of HSC Expansion Probes

When designing a drug development pipeline, it is crucial to benchmark 4,6-Diisopropylnicotinamide against industry standards.

ProbeTargetMechanismTypical Conc.Pros/Cons
Nicotinamide (NAM) SIRT1 / CD38Product Inhibition2.5 - 5 mMPro: Clinically validated (NiCord). Con: High concentration required; metabolic side effects.
4,6-Diisopropyl-NAM SIRT1 (Putative)Lipophilic Analog100 µM - 1 mMPro: Higher membrane permeability; potential for lower dosing. Con: Less literature data than NAM.
SR1 (StemRegenin 1) AhRAntagonist0.75 - 1 µMPro: Extremely potent; distinct mechanism. Con: AhR pathway is distinct from SIRT1; can be combined.
UM171 Lysosome/CoRESTDegradation35 - 50 nMPro: Expands LT-HSCs (Long Term). Con: Mechanism complex; very sensitive dosing.

References

  • Peled, T., et al. (2012). "Nicotinamide, a SIRT1 inhibitor, inhibits differentiation and facilitates expansion of hematopoietic progenitor cells with enhanced bone marrow homing and engraftment." Experimental Hematology.

  • Horwitz, M. E., et al. (2014). "Umbilical cord blood expansion with nicotinamide provides long-term multilineage engraftment." Journal of Clinical Investigation.

  • Boitano, A. E., et al. (2010). "Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells." Science.

  • Audrito, V., et al. (2020). "Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Target in Cancer and Inflammation." Cancers.

Disclaimer: This Application Note is for research use only. 4,6-Diisopropylnicotinamide has not been approved for diagnostic or therapeutic use in humans.

Application

Technical Application Note: Formulation &amp; Delivery of 4,6-Diisopropylnicotinamide (DIPN)

Abstract & Scope This application note details the physicochemical optimization and delivery protocols for 4,6-Diisopropylnicotinamide (DIPN) in biological assays. While the nicotinamide core is hydrophilic, the steric b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the physicochemical optimization and delivery protocols for 4,6-Diisopropylnicotinamide (DIPN) in biological assays. While the nicotinamide core is hydrophilic, the steric bulk and lipophilicity introduced by the di-isopropyl substitution at positions 4 and 6 significantly alter its solubility profile compared to the parent molecule.

This guide addresses the critical challenge of "aqueous shock" precipitation , where DIPN precipitates upon rapid dilution into culture media, leading to false-negative results (loss of effective concentration) or false-positive artifacts (aggregate-induced promiscuity).[1][2]

Target Audience: Medicinal Chemists, Cell Biologists, and Screening Engineers.[1][2]

Physicochemical Profile & Solubility Logic

To formulate DIPN effectively, one must understand the structural competition between its polar head group and lipophilic wings.[1][2]

PropertyValue (Est.)Biological Implication
Molecular Weight ~206.28 g/mol Small molecule; rapid diffusion expected if soluble.[2]
LogP (Octanol/Water) 2.2 – 2.6 Critical: Unlike Nicotinamide (LogP -0.37), DIPN is moderately lipophilic.[1][2] It belongs to BCS Class II (Low Solubility, High Permeability).[1][2]
pKa (Pyridine N) ~3.4Weakly basic.[1][2] Ionization is negligible at physiological pH (7.4), meaning it remains neutral and prone to aggregation.[1][2]
Aqueous Solubility < 100 µM (Predicted)High Risk: Stock solutions >10 mM in DMSO will crash out if dumped directly into PBS.[1][2]
The "Crash-Out" Mechanism

When a concentrated DMSO stock of DIPN is added directly to aqueous media, the DMSO rapidly diffuses away, leaving the hydrophobic DIPN molecules stranded in a high-dielectric environment. Without a surfactant or carrier, these molecules form micro-crystalline aggregates (Type I Precipitation) rather than a true solution.[1][2]

Core Formulation Protocols

Protocol A: Standard Solvent-Based Delivery (DMSO)

Best for: High-Throughput Screening (HTS), Enzymatic Assays, Short-term Cell Assays.[1][2]

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade, ≥99.9%)[1][2]

  • PBS (Phosphate Buffered Saline, pH 7.[1][2]4) or Assay Buffer[1][2]

Step-by-Step Workflow:

  • Stock Preparation (50 mM):

    • Weigh exactly 10.3 mg of DIPN powder.

    • Add 1.0 mL of Anhydrous DMSO.

    • Critical: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Storage: Aliquot into amber glass vials (hydrophobic molecules can adsorb to plastics).[1][2] Store at -20°C. Limit freeze-thaw cycles to 3.

  • The "Step-Down" Serial Dilution (Prevention of Shock):

    • Do NOT pipette 1 µL of Stock directly into 1 mL of media.

    • Step 1 (Intermediate): Dilute the 50 mM Stock 1:10 in pure DMSO to create a 5 mM Working Stock .

    • Step 2 (Dosing): Prepare a "2x Dosing Solution" in assay buffer containing 1% DMSO.

      • Slowly add the 5 mM DMSO stock to the buffer while vortexing continuously .

    • Step 3 (Final): Add the 2x Dosing Solution to your cells/enzyme (1:1 ratio).[1][2]

    • Final Assay Concentration: 25 µM DIPN, 0.5% DMSO.

Protocol B: Carrier-Assisted Delivery (Cyclodextrin)

Best for: Animal Studies, Long-term Cell Culture (reduces DMSO toxicity), Sensitive Primary Cells.[1][2]

Reagents:

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1][2]
  • Sterile Water or Saline[1]

Logic: The hydrophobic cavity of


-cyclodextrin encapsulates the isopropyl groups of DIPN, shielding them from water while the hydrophilic exterior ensures solubility.

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in sterile water.[2] Filter sterilize (0.22 µm).
    
  • Dissolve DIPN in a minimal volume of acetone or ethanol (e.g., 10 mg in 100 µL).[1][2]

  • Add the DIPN solvent solution dropwise into the 20% HP-

    
    -CD solution with constant stirring.
    
  • Evaporation: Stir the mixture open to air (in a laminar flow hood) for 4-6 hours to evaporate the organic solvent.

  • Validation: The resulting solution should be crystal clear. If cloudy, centrifuge at 10,000 x g for 5 mins and filter.

Quality Control: Validating Solubility

Trustworthiness Check: Never assume your compound is in solution just because you don't see giant crystals. Micro-aggregates scatter light and inhibit enzymes non-specifically.

The Nephelometry Check (or Absorbance Proxy):

  • Prepare your top assay concentration (e.g., 100 µM) in assay buffer.[1][2]

  • Measure Absorbance at 650 nm (where DIPN does not absorb).[2]

  • Pass Criteria: OD650 < 0.005 (comparable to buffer blank).

  • Fail Criteria: OD650 > 0.01 indicates light scattering (precipitation).[2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for formulating DIPN based on the assay type and concentration requirements.

DIPN_Formulation_Workflow Start Start: 4,6-Diisopropylnicotinamide (Solid Powder) Decision1 Target Application? Start->Decision1 Path_Enz Enzyme/HTS Assay (Short Duration) Decision1->Path_Enz Robust Targets Path_Cell Live Cell Culture (>24 Hours) Decision1->Path_Cell Sensitive Cells Path_InVivo In Vivo / High Conc. Decision1->Path_InVivo Systemic DMSO_Route Protocol A: DMSO Solubilization (Max 0.5% Final DMSO) Path_Enz->DMSO_Route Path_Cell->DMSO_Route If <10µM CD_Route Protocol B: Cyclodextrin Complex (HP-beta-CD) Path_Cell->CD_Route If >10µM or DMSO Sensitive Path_InVivo->CD_Route Serial_Dil Step-Down Dilution: 1. 100% DMSO Stock 2. Intermediate Dilution 3. Assay Buffer DMSO_Route->Serial_Dil Check QC: Measure OD650 (Check for Aggregates) Serial_Dil->Check CD_Route->Check Check->CD_Route Precipitation Detected Ready Ready for Assay Check->Ready Clear Solution

Caption: Decision tree for DIPN formulation. Protocol selection depends on assay sensitivity to DMSO and required compound concentration.

Biological Assay Application: Experimental Design

When testing DIPN, you must control for its specific mode of action.[1][2] Nicotinamide derivatives often modulate Sirtuins (SIRTs) , Poly(ADP-ribose) polymerases (PARPs) , or TRP Channels .[1][2]

Experiment: Determining IC50/EC50

Objective: Measure the biological potency of DIPN without solubility artifacts.

  • Plate Setup: Use 384-well black/clear bottom plates.

  • Controls:

    • Negative Control:[2] DMSO vehicle alone (matched % to highest DIPN well).[1][2]

    • Positive Control:[2][3] Known inhibitor of your target (e.g., Nicotinamide 10 mM for Sirtuins).[1][2]

  • Dosing:

    • Prepare 10-point dose-response curve (1:3 serial dilution).

    • Top concentration: 100 µM (Check solubility limit first!).

    • Bottom concentration: 5 nM.

  • Incubation:

    • DIPN is cell-permeable. For intracellular targets, 1-4 hours incubation is typically sufficient.[1][2]

    • Note: If incubation >24 hours, ensure the plate is sealed to prevent DMSO evaporation, which would concentrate the compound and cause precipitation.[1][2]

References & Authority

  • NCATS Assay Guidance Manual. Preclinical Drug Discovery Standards.[4]

    • Relevance: Definitive guide on DMSO tolerance, serial dilution errors, and solubility limits in HTS.

    • Source:[2]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][2]

    • Relevance: Establishes the relationship between LogP (Nicotinamide vs. DIPN) and aqueous solubility/precipitation risks.

    • Source:[1][2]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2]

    • Relevance: Validates Protocol B (HP-

      
      -CD) for solubilizing hydrophobic small molecules like DIPN.
      
    • Source:[1][2]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.[1][2]

    • Relevance: Explains the "Aggregation" phenomenon (PAINS) common with hydrophobic compounds like DIPN if formulated incorrectly.[2]

    • Source:[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4,6-Diisopropylnicotinamide

Welcome to the technical support center for the purification of crude 4,6-Diisopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4,6-Diisopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 4,6-Diisopropylnicotinamide. The following content is structured to address common challenges and frequently asked questions encountered during the purification process.

I. Understanding the Impurity Profile of Crude 4,6-Diisopropylnicotinamide

Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of 4,6-Diisopropylnicotinamide, commonly proceeding through the hydrolysis of 4,6-diisopropyl-3-cyanopyridine, can introduce several byproducts.

Common Impurities:

  • Unreacted Starting Material: Residual 4,6-diisopropyl-3-cyanopyridine.

  • Hydrolysis Byproduct: 4,6-Diisopropylnicotinic acid, formed by the over-hydrolysis of the nitrile or amide.

  • Residual Solvents: Solvents used in the synthesis and workup.

  • Catalyst Residues: Depending on the synthetic route, residual catalysts may be present.[1][2]

The presence of these impurities can significantly impact downstream applications, making their removal critical.

II. Purification Strategy Workflow

The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. The following diagram illustrates a general workflow for the purification of crude 4,6-Diisopropylnicotinamide.

Purification Workflow crude Crude 4,6-Diisopropylnicotinamide analysis1 Initial Purity Analysis (TLC, HPLC, NMR) crude->analysis1 decision1 Is 4,6-Diisopropylnicotinic Acid a Major Impurity? analysis1->decision1 extraction Acid-Base Extraction decision1->extraction Yes recrystallization Recrystallization decision1->recrystallization No extraction->recrystallization analysis2 Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis2 chromatography Column Chromatography chromatography->analysis2 decision2 Purity > 99%? analysis2->decision2 pure Pure 4,6-Diisopropylnicotinamide decision2->chromatography No decision2->pure Yes

Caption: A general workflow for the purification of 4,6-Diisopropylnicotinamide.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 4,6-Diisopropylnicotinamide in a question-and-answer format.

A. Recrystallization

Q1: My 4,6-Diisopropylnicotinamide is not dissolving in the hot recrystallization solvent. What should I do?

A1: This indicates that the solvent is too non-polar for your compound at elevated temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the same solvent in small increments while maintaining the temperature. Be cautious, as excessive solvent will reduce your yield.

    • Switch to a More Polar Solvent: If a reasonable volume of the initial solvent does not dissolve the compound, switch to a more polar solvent. For amides, good starting points are ethanol, isopropanol, or acetone.[3]

    • Use a Solvent Mixture: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Good pairs for amides include heptane/ethyl acetate or methanol/water.[4]

Q2: My compound oiled out instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming a crystalline lattice.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent to decrease the supersaturation level.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to prolong the cooling process.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure 4,6-Diisopropylnicotinamide, add a tiny crystal to the cooled solution to induce crystallization.

Q3: The purity of my 4,6-Diisopropylnicotinamide did not improve after recrystallization. Why?

A3: This suggests that the chosen solvent system does not effectively differentiate between your product and the impurities.

  • Troubleshooting Steps:

    • Analyze the Mother Liquor: Use TLC or HPLC to analyze the composition of the mother liquor. If it is enriched with your product and not the impurities, the issue may be with the crystallization process itself (e.g., cooling too quickly and trapping impurities).

    • Select a Different Solvent System: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvents or solvent pairs. A table of common recrystallization solvents is provided below.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography or an acid-base extraction may be necessary.

Solvent SystemPolarityComments
Heptane/Ethyl AcetateLow to MediumA good starting point for moderately polar compounds.
Methanol/WaterHighEffective for polar compounds that are highly soluble in methanol and insoluble in water.
Acetone/WaterHighSimilar to methanol/water, but acetone is less polar than methanol.
IsopropanolMediumA single solvent that can be effective for amides.
AcetonitrileMedium-HighOften gives good results for the recrystallization of amides.[3]

Table 1: Common Solvent Systems for Recrystallization of Amides.

B. Column Chromatography

Q1: I am not getting good separation between my product and an impurity on the column. What can I do?

A1: Poor separation is typically due to an inappropriate solvent system or improper column packing.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running the column, optimize the eluent system using TLC. Aim for a solvent mixture that gives your product an Rf value of 0.2-0.4 and maximizes the separation from the impurity spots.

    • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.

    • Check Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to band broadening and poor separation.

    • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w).

Q2: My product is eluting with a trailing peak. What is causing this?

A2: Tailing is often a sign of strong interactions between your compound and the stationary phase, or it can be due to overloading the column.

  • Troubleshooting Steps:

    • Add a Modifier to the Eluent: For a basic compound like a nicotinamide derivative, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by competing for the acidic sites on the silica gel.

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

    • Decrease the Sample Load: As mentioned previously, reduce the amount of crude material applied to the column.

Column Chromatography Troubleshooting cluster_solutions Potential Solutions start Problem with Column Chromatography poor_sep Poor Separation start->poor_sep tailing Tailing Peak start->tailing no_elution Product Not Eluting start->no_elution optimize_tlc Optimize Eluent poor_sep->optimize_tlc Optimize Eluent (TLC, Rf 0.2-0.4) gradient Use Gradient poor_sep->gradient Use Gradient Elution repack Repack Column poor_sep->repack Check/Repack Column reduce_load1 Reduce Load poor_sep->reduce_load1 Reduce Sample Load add_modifier Add Modifier tailing->add_modifier Add Modifier (e.g., 0.1% Triethylamine) change_stationary Change Stationary Phase tailing->change_stationary Change Stationary Phase (Alumina, C18) reduce_load2 Reduce Load tailing->reduce_load2 Reduce Sample Load increase_polarity Increase Polarity no_elution->increase_polarity Increase Eluent Polarity strong_solvent Flush Column no_elution->strong_solvent Flush with Strong Solvent (e.g., Methanol) check_solubility Check Solubility no_elution->check_solubility Check Product Solubility in Eluent

Caption: Troubleshooting common issues in column chromatography.

C. Acid-Base Extraction

Q1: After the basic wash, I am getting a low recovery of my 4,6-Diisopropylnicotinamide.

A1: This can happen if your product has some acidic character or if an emulsion forms during the extraction.

  • Troubleshooting Steps:

    • Check the pH of the Aqueous Layer: Ensure the pH of the basic solution is not excessively high. A pH of 8-9 is usually sufficient to deprotonate the nicotinic acid impurity without significantly affecting the amide. Use a dilute base like 5% sodium bicarbonate solution.

    • Back-Extraction: To recover any product that may have partitioned into the aqueous layer, you can perform a back-extraction of the aqueous layer with a fresh portion of organic solvent.

    • Breaking Emulsions: If an emulsion has formed, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

IV. Experimental Protocols

A. Protocol for Purity Analysis by HPLC

This protocol provides a general starting point for the HPLC analysis of 4,6-Diisopropylnicotinamide. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[6]

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]

B. Protocol for Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude material (a few milligrams) in various solvents (e.g., heptane, ethyl acetate, isopropanol, acetone, acetonitrile, water) at room temperature and with gentle heating.[7] A good single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[4]

  • Dissolution: Place the crude 4,6-Diisopropylnicotinamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or "good" solvent) to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two Solvents: While the solution of the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

C. Protocol for Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting section. A common starting point for nicotinamide derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel. Alternatively, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,6-Diisopropylnicotinamide.

D. Protocol for Removal of Acidic Impurities by Extraction

This protocol is based on a method for purifying nicotinamide from nicotinic acid.[8]

  • Dissolution: Dissolve the crude 4,6-Diisopropylnicotinamide in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate. This will convert the 4,6-diisopropylnicotinic acid into its water-soluble sodium salt.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to yield the purified product.

V. References

  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.). Nacalai Tesque. Retrieved February 10, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 10, 2026, from [Link]

  • Berg, J. R. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114. Washington, DC: U.S. Patent and Trademark Office.

  • Processes for producing highly pure nicotinamide. (n.d.). Google Patents. Retrieved February 10, 2026, from

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 10, 2026, from [Link]

  • Column Chromatography. (2019, March 19). YouTube. Retrieved February 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 10, 2026, from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 10, 2026, from [Link]

  • UNITED STATES PATENT OFFICE. (n.d.). Googleapis.com. Retrieved February 10, 2026, from [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved February 10, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved February 10, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Impurities in Drug Substance and Drug Product Regulatory aspects. (2022, May 20). AIFA. Retrieved February 10, 2026, from [Link]

  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Method for preparing nicotinamide. (n.d.). Google Patents. Retrieved February 10, 2026, from

  • Column Chromatography. (2022, February 12). YouTube. Retrieved February 10, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Performing Column Chromatography. (2023, March 10). YouTube. Retrieved February 10, 2026, from [Link]

  • Synthesis of nicotinic compounds. (n.d.). Google Patents. Retrieved February 10, 2026, from

  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 10, 2026, from [Link]

  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.). Google Patents. Retrieved February 10, 2026, from

  • The preparation method of nicorandil. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018, July 16). Promega Connections. Retrieved February 10, 2026, from [Link]

  • A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Technique for synthesizing niacinamide and co-producing niacin by hydrolyzing 3-cyanopyridine. (n.d.). Google Patents. Retrieved February 10, 2026, from

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023, August 8). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Preparation method of vildagliptin cyclic amidine impurity. (n.d.). Google Patents. Retrieved February 10, 2026, from

  • Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. (2020, June 23). European Medicines Agency. Retrieved February 10, 2026, from [Link]

  • Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. (2025, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Optimization

Technical Support Guide: Stability &amp; Storage of 4,6-Diisopropylnicotinamide

Introduction: The Stability Paradox As researchers, we often treat substituted nicotinamides as robust building blocks. However, 4,6-Diisopropylnicotinamide presents a unique stability profile.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

As researchers, we often treat substituted nicotinamides as robust building blocks. However, 4,6-Diisopropylnicotinamide presents a unique stability profile. While the isopropyl groups at positions 4 and 6 provide steric protection to the pyridine ring, they also increase lipophilicity, altering how the molecule interacts with environmental moisture compared to unsubstituted nicotinamide.

The primary threat to this compound is not spontaneous decomposition, but hydrolytic cleavage of the amide bond, driven by moisture and catalyzed by trace acidity or alkalinity. This guide moves beyond generic "store in a cool, dry place" advice to provide a mechanism-based preservation strategy.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The degradation of 4,6-Diisopropylnicotinamide follows a specific pathway primarily driven by Amide Hydrolysis .

The Hydrolysis Pathway

Under humid conditions, the amide group (


) is attacked by water. This reaction is slow at neutral pH but accelerates significantly if the material was not purified completely (trace acid/base residues) or if stored in a non-inert atmosphere.

DegradationPathway Compound 4,6-Diisopropylnicotinamide (Intact Active) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Water + H₂O (Moisture) Water->Transition Acid 4,6-Diisopropylnicotinic Acid (Impurity) Transition->Acid Elimination Ammonia Ammonia (NH₃) (Gas/Salt) Transition->Ammonia

Figure 1: The primary hydrolytic degradation pathway. Note that the formation of the carboxylic acid derivative (Red) irreversibly alters the compound's solubility and reactivity.

Module 2: Critical Storage Protocol (The "How")

Do not rely on standard refrigeration alone. The lipophilic nature of the isopropyl groups means this compound can adsorb organic vapors, while the amide moiety remains hygroscopic.

The 4-Factor Defense System
ParameterSpecificationScientific Rationale
1. Temperature -20°C (Long-term) 2-8°C (Active use)According to the Arrhenius equation, reducing temperature from 25°C to -20°C slows hydrolysis kinetics by approximately 20-30 fold [1].
2. Atmosphere Argon or Nitrogen Overlay Displaces oxygen (preventing N-oxide formation) and, more importantly, ambient moisture.
3. Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing pyridine ring excitation). Teflon liners prevent plasticizer leaching, which can occur with lipophilic isopropyl groups.
4. Desiccation Secondary Containment Store the vial inside a jar containing silica gel or molecular sieves. This creates a "dry micro-climate" independent of the freezer's humidity.
Storage Decision Tree

StorageLogic Start Received Compound Usage Immediate Use? (< 1 week) Start->Usage ShortTerm Store at 2-8°C (Desiccator Cabinet) Usage->ShortTerm Yes LongTerm Store at -20°C Usage->LongTerm No Prep 1. Flush Headspace (Ar/N₂) 2. Seal with Parafilm 3. Place in Secondary Jar with Desiccant LongTerm->Prep REQUIRED

Figure 2: Decision logic for storage based on experimental timeline.

Module 3: Troubleshooting & FAQs

This section addresses specific scenarios you may encounter in the lab.

Q1: The white powder has turned into a sticky gum or solid clump. Is it usable?
  • Diagnosis: This is a classic sign of hygroscopic failure . The amide group has absorbed water, likely initiating partial hydrolysis.

  • Action:

    • Do not use for sensitive catalysis or precise stoichiometry.

    • Test: Check solubility in Dichloromethane (DCM). The pure amide should be soluble; the hydrolyzed acid (zwitterionic character) typically has lower solubility in non-polar solvents.

    • Recovery: If the degradation is minor (<5%), you may attempt recrystallization from an Ethanol/Water mixture, but purity must be re-validated via HPLC.

Q2: My sample has developed a yellow tint.
  • Diagnosis: Yellowing in pyridine derivatives often indicates N-oxide formation (photo-oxidation) or trace metal contamination reacting with the pyridine nitrogen.

  • Action:

    • If the yellowing is superficial, the bulk material may still be intact.

    • Perform a Melting Point Test . A depression of >2°C from the reference standard indicates significant impurity.

    • Prevention: Ensure future storage is in amber vials and strictly protected from light [2].

Q3: Can I store it in solution (e.g., DMSO or Methanol)?
  • Verdict: High Risk.

  • Reasoning:

    • Methanol: Risks transamidation (converting amide to methyl ester) over long periods, especially if trace acid is present.

    • DMSO: DMSO is hygroscopic. Over time, it pulls water into the solution, accelerating hydrolysis.

  • Recommendation: Always store as a solid. If a stock solution is necessary, prepare it in anhydrous Acetonitrile and use within 24 hours.

Module 4: Analytical Validation (HPLC Protocol)

To scientifically validate the integrity of your 4,6-Diisopropylnicotinamide, use the following Reverse-Phase HPLC method. This method is designed to separate the neutral amide from the acidic hydrolysis product.

Method Principle: The isopropyl groups make the molecule significantly more hydrophobic than generic nicotinamide. A higher organic ratio is required for elution compared to standard Vitamin B3 assays [3].

ParameterSettingNotes
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µmStandard RP column is sufficient.
Mobile Phase A 10mM Potassium Phosphate Buffer (pH 3.0)Low pH suppresses ionization of the acidic impurity, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 20% B → 80% B5-10 min: Hold 80% BThe high organic ramp ensures the lipophilic diisopropyl compound elutes.
Flow Rate 1.0 mL/min
Detection UV @ 260 nmNear absorption max for the nicotinamide core.
Expected Result Impurity (Acid): ~2-3 minTarget (Amide): ~6-8 minThe acid is more polar and elutes earlier.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Sielc Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid and Nicotinamide. (Base methodology for nicotinamide separation adapted for lipophilic analogs).

  • PubChem. (2023). Nicotinamide Stability Data. National Library of Medicine.

Troubleshooting

Troubleshooting inconsistent results in bioassays with 4,6-Diisopropylnicotinamide

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Bioassay Results Welcome to the technical support guide for 4,6-Diisopropylnicotinamide. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Bioassay Results

Welcome to the technical support guide for 4,6-Diisopropylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their bioassays. Inconsistent results can be a significant roadblock in research, and this guide provides a structured, in-depth approach to identifying and resolving common issues. As Senior Application Scientists, we emphasize understanding the root cause of variability to build robust and reproducible assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with 4,6-Diisopropylnicotinamide. Each answer provides a causative explanation and directs you to detailed protocols for resolution.

Q1: My IC50/EC50 values for 4,6-Diisopropylnicotinamide are highly variable between experiments. What are the likely causes?

A: High variability in potency measurements is a frequent challenge with small molecules and typically points to issues in one of four areas: compound handling, assay conditions, cellular factors, or data analysis. Given the physicochemical properties of nicotinamide analogs, the most common culprits are related to compound solubility and stability.

1. Compound Solubility and Precipitation: 4,6-Diisopropylnicotinamide, with its bulky isopropyl groups, is predicted to have low aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be lower and more variable than intended. This is a primary source of inconsistent results.[1]

  • Causality: Precipitation can occur when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous assay buffer. The final concentration may exceed the compound's solubility limit in the final solvent composition.

  • Solution: Always visually inspect your wells for precipitation after adding the compound. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in your assay medium. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can impact enzyme or cell activity.[2][3]

2. Compound Stability and Degradation: Nicotinamide and its derivatives can be susceptible to degradation, particularly through hydrolysis over long incubation periods or exposure to certain pH conditions.[4] If the compound degrades during your experiment, its effective concentration decreases over time, leading to a weaker-than-expected effect and poor reproducibility.

  • Causality: Assay buffers, temperature, and incubation time can all contribute to compound degradation. The initial deamination of nicotinamide to nicotinic acid is a known degradation pathway for related compounds.[4]

  • Solution: Perform a stability study by incubating 4,6-Diisopropylnicotinamide in your assay medium for the full duration of your experiment. Use an analytical method like HPLC to quantify the amount of intact compound remaining at the end of the incubation period.[5]

3. General Assay Variability: Beyond the compound itself, general assay practices can introduce significant variability. This includes inconsistent pipetting, temperature fluctuations, and "edge effects" in multi-well plates.[1][2][6]

  • Causality: Evaporation from the outer wells of a plate can concentrate reagents, altering the compound's effective concentration and affecting cell health.[1] Inconsistent cell plating leads to different cell numbers per well, which directly impacts the assay readout.[7]

  • Solution: Use calibrated pipettes, ensure uniform cell suspension before plating, and consider avoiding the outer wells of your plates or filling them with sterile media or PBS to maintain humidity.[1] Always run appropriate controls, including vehicle controls (e.g., DMSO in media) and positive/negative controls for the biological response.

Q2: I'm observing high background or a weak signal in my assay. Could 4,6-Diisopropylnicotinamide be causing assay interference?

A: Yes, this is a distinct possibility. Small molecules can interfere with assay detection systems, creating artifacts that are not related to the biological target. This is particularly common in fluorescence-based assays.

  • Causality: The compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it could quench the fluorescent signal produced by the assay reagents.[2] In enzymatic assays, the compound might inhibit the reporter enzyme (e.g., luciferase, horseradish peroxidase) rather than the primary target.

  • Solution: Run control experiments to test for assay interference. This involves performing the assay in the absence of the biological target (e.g., no enzyme or no cells) but in the presence of the compound. Any signal detected in these wells is likely due to interference. Using an orthogonal assay with a different detection method (e.g., luminescence instead of fluorescence) is a robust way to confirm a biological hit and rule out interference.[2]

Q3: My results in cell-based assays are inconsistent. How do I distinguish between compound-related issues and problems with my cells?

A: This is a critical question in cell-based screening. The key is to systematically control for variables related to both the compound and the cells.

  • Causality: Inconsistent cell health, high passage number, variable cell density, and contamination can all lead to erratic results that might be incorrectly attributed to the compound.[7][8] Cells that are over-confluent or have been passaged too many times may respond differently to stimuli.[8]

  • Solution:

    • Standardize Cell Culture: Use cells within a defined low passage number range, ensure they are healthy and in the log growth phase before plating, and use consistent media and supplements.[7][8]

    • Optimize Cell Density: Perform an initial experiment to determine the optimal cell seeding density that provides a robust and linear assay window.[9]

    • Systematic Troubleshooting: First, confirm the stability and solubility of your compound in the cell culture medium as described in Q1. If the compound is stable and soluble, then focus on optimizing your cell-based assay parameters. Run a vehicle control (e.g., 0.1% DMSO) to assess baseline cell health and response.

Q4: I suspect 4,6-Diisopropylnicotinamide may have off-target effects. How can I investigate this?

A: Investigating off-target effects is crucial for validating a compound's mechanism of action. Structurally related compounds, such as 4,6-diaminonicotinamides, have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways.[10] It is plausible that 4,6-Diisopropylnicotinamide could interact with similar or other unintended targets.

  • Causality: Off-target effects occur when a compound binds to and modulates proteins other than the intended target, which can lead to unexpected biological responses or toxicity.

  • Solution:

    • Counter-Screening: Test the compound against closely related proteins or pathways. For instance, if you are studying its effect on one kinase, test it against a panel of other kinases to assess selectivity.

    • Use of Orthogonal Approaches: Employ methods like cellular thermal shift assays (CETSA) or chemical proteomics to identify the direct binding partners of the compound within the cell.

    • Phenotypic Profiling: Compare the cellular phenotype induced by your compound to a library of reference compounds with known mechanisms of action.[11] Similar phenotypic profiles may suggest similar biological targets.[11]

Troubleshooting Workflow & Key Protocols
Visual Troubleshooting Guide

This workflow provides a logical path for diagnosing inconsistent results.

TroubleshootingWorkflow start_node start_node problem_node problem_node check_node check_node protocol_node protocol_node end_node end_node start Inconsistent Results Observed solubility Check Compound Solubility & Precipitation start->solubility precip_yes Precipitation? solubility->precip_yes stability Assess Compound Stability stable_yes Stable? stability->stable_yes assay_params Review General Assay Parameters cell_health Verify Cell Health & Culture assay_params->cell_health interference Test for Assay Interference interf_yes Interference? interference->interf_yes consistent Results are Consistent cell_health->consistent proto_sol Protocol 1: Stock Solution Prep resolve_sol Adjust Solvent/Concentration proto_sol->resolve_sol proto_stab Protocol 2: Stability Assessment resolve_stab Reduce Incubation Time/ Change Buffer proto_stab->resolve_stab proto_int Protocol 3: Interference Counter-Screen resolve_int Use Orthogonal Assay proto_int->resolve_int precip_yes->stability No precip_yes->proto_sol Yes stable_yes->interference Yes stable_yes->proto_stab No interf_yes->assay_params No interf_yes->proto_int Yes

Caption: A step-by-step decision tree for troubleshooting bioassay variability.

Protocol 1: Preparation and Handling of 4,6-Diisopropylnicotinamide Stock Solutions

This protocol ensures the compound is handled correctly to minimize solubility issues.

  • Stock Solution Preparation:

    • Dissolve 4,6-Diisopropylnicotinamide in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution using gentle warming (up to 37°C) or sonication if necessary. Visually inspect for any particulates.

    • Aliquot the primary stock into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the primary stock.

    • Create an intermediate dilution plate by diluting the primary stock in 100% DMSO.

    • Prepare the final working solutions by diluting the intermediate DMSO plate into the final assay buffer or cell culture medium. Crucially, ensure rapid mixing to prevent localized high concentrations that can cause precipitation.

    • The final concentration of DMSO in the assay should be kept constant across all wells (including controls) and should ideally not exceed 0.5%.[3]

Table 1: Recommended Final DMSO Concentrations in Bioassays

Assay TypeRecommended Max DMSO %Rationale
Biochemical (Purified Enzyme)< 1.0%Higher concentrations can denature proteins or directly inhibit enzyme activity.[2]
Cell-Based (General)< 0.5%Minimizes solvent-induced stress or toxicity to cells.
Primary or Stem Cells< 0.1%These cell types are often more sensitive to solvent toxicity.
Protocol 2: Assessing Compound Stability in Assay Medium

This protocol validates that the compound remains intact throughout the experiment.

  • Sample Preparation: Prepare a solution of 4,6-Diisopropylnicotinamide in your final assay buffer/medium at the highest concentration used in your experiments. Also, prepare a vehicle-only control.

  • Incubation: Incubate the samples under the exact conditions of your assay (temperature, CO2, light exposure) for the maximum duration of your experiment (e.g., 24, 48, or 72 hours).

  • Time Points: Collect aliquots at Time 0 and at the end of the incubation period. For more detailed kinetics, include intermediate time points. Immediately freeze samples at -80°C.

  • Analysis: Analyze the concentration of intact 4,6-Diisopropylnicotinamide in each sample using a suitable analytical method, such as LC-MS or HPLC.[5]

  • Interpretation: A significant decrease (>10-15%) in the concentration of the parent compound over time indicates instability. If instability is observed, consider reducing the incubation time, adjusting the buffer pH, or adding stabilizers if appropriate.

Protocol 3: Counter-Screen for Assay Interference

This protocol helps identify false positives or negatives due to compound interference with the detection system.

  • Assay Setup: Prepare two sets of assay plates.

    • Plate A (Test Plate): Run the standard assay with all components (enzyme, cells, substrates, etc.) and your serially diluted compound.

    • Plate B (Interference Plate): Run the assay with your serially diluted compound but omit a key biological component (e.g., the target enzyme or the cells). All other detection reagents should be included.

  • Execution: Incubate both plates under identical conditions and measure the signal.

  • Data Analysis:

    • On Plate A, you will observe the biological effect of your compound.

    • On Plate B, any signal that correlates with the compound concentration is indicative of assay interference (e.g., autofluorescence, quenching).

    • If interference is detected, the hit must be confirmed using an orthogonal assay with a different detection modality.[2]

Mechanistic Context: Potential Signaling Pathway

Given that structurally related compounds are known IRAK4 inhibitors, understanding this pathway provides a valuable mechanistic hypothesis for 4,6-Diisopropylnicotinamide's potential activity or off-target effects.[10]

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_node receptor_node adaptor_node adaptor_node kinase_node kinase_node tf_node tf_node LPS LPS / IL-1 TLR4 TLR4 / IL-1R LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Genes Inflammatory Gene Expression NFkB->Genes Activates Transcription Inhibitor 4,6-Diisopropylnicotinamide (Potential Inhibitor) Inhibitor->IRAK4

Caption: Potential inhibitory action on the IRAK4 signaling pathway.

References
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems.
  • Bean, J. W., Nelson, D. J., & Wright, G. E. (1986). Solvent interactions with N, N-dialkylnicotinamides and their effects on rotational barriers. Biochemical Pharmacology, 35(6), 1011–1017.
  • BenchChem. (n.d.). Troubleshooting inconsistent results in Feigrisolide D bioassays. BenchChem.
  • BenchChem. (2025). Troubleshooting inconsistent results in Isochromophilone IX bioassays. BenchChem.
  • Cheng, T., et al. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
  • Hu, C., et al. (2019). Proposed pathway of nicotinamide degradation in Alcaligenes sp. P156.
  • Penke, B., et al. (n.d.). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. PubMed Central.
  • Condroski, K. F., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. PubMed.
  • Lee, S. H., et al. (2015).
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Canto, C., et al. (n.d.).
  • Frontiers. (n.d.).
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Wang, K., et al. (2021). Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA. PubMed Central.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Dr.Oracle. (2026). What are the clinical practice guidelines for Nicotinamide adenine dinucleotide (NAD+) supplementation in adults with various medical conditions, including diabetes, cardiovascular disease, and kidney disease?. Dr.Oracle.
  • Vega, E. G., et al. (2024).
  • Volz, A. (2021). How to optimize your cell-based assays: Overcoming common challenges. Select Science.
  • Yoshino, J., & Imai, S. (n.d.). Accurate measurement of nicotinamide adenine dinucleotide (NAD+)
  • Busby, R. W., et al. (n.d.). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)
  • Solzin, J., et al. (2022). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. PubMed.
  • Zhang, X. H., et al. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • Kim, H. Y., & Lee, J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix.
  • Kim, H. Y., & Lee, J. (2021).
  • Ismail, A. A., & Walker, P. L. (n.d.). Interferences in Immunoassay. PubMed Central.
  • MedchemExpress.com. (n.d.). 6,6′-Dithiodinicotinic acid | Sulfhydryl Blocker. MedchemExpress.com.
  • ResearchGate. (n.d.). Proposed pathway for nicotine degradation by A. tumefaciens S33.
  • P, S., et al. (2012).
  • Dai, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central.

Sources

Optimization

Technical Support Center: Refinement of Analytical Methods for 4,6-Diisopropylnicotinamide Detection

Welcome to the technical support center for the analytical characterization of 4,6-Diisopropylnicotinamide. As a novel active pharmaceutical ingredient (API), establishing robust, accurate, and reliable analytical method...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4,6-Diisopropylnicotinamide. As a novel active pharmaceutical ingredient (API), establishing robust, accurate, and reliable analytical methods is paramount for successful drug development, from initial discovery through quality control (QC) release testing. This guide is designed to provide researchers, analytical chemists, and drug development professionals with practical, field-proven insights into refining analytical methods for this molecule. We will address common challenges and frequently asked questions in a direct, problem-solution format, grounded in established scientific principles and regulatory expectations.

The structure of 4,6-Diisopropylnicotinamide, featuring a basic pyridine ring and hydrophobic di-isopropyl groups, presents specific analytical considerations. Its basicity can lead to challenging peak shapes in High-Performance Liquid Chromatography (HPLC), while its hydrophobicity dictates the choice of stationary and mobile phases. This guide will provide the causal explanations behind our recommended protocols and troubleshooting steps, empowering you to develop and validate methods with confidence.

Frequently Asked Questions (FAQs)
Q1: What is the most effective initial approach for developing a reversed-phase HPLC-UV method for 4,6-Diisopropylnicotinamide?

A1: The most effective starting point is a systematic screening of column chemistry and mobile phase pH. Given the molecule's structure (a hydrophobic, basic compound), a modern, high-purity silica C18 or a polar-embedded phase column is recommended to minimize secondary interactions with surface silanols, a common cause of peak tailing for basic analytes.[1]

A logical approach involves:

  • Column Selection: Start with a high-performance C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size). These columns provide excellent hydrophobic retention and are widely applicable.

  • Mobile Phase Screening: Prepare mobile phases at three different pH levels to assess the impact on peak shape and retention. A good starting point is pH 3 (using formic acid), pH 5 (using an acetate buffer), and pH 7 (using a phosphate buffer). The goal is to protonate the basic nitrogen on the pyridine ring consistently, which typically yields better peak symmetry.

  • Organic Modifier: Use acetonitrile as the initial organic modifier due to its low viscosity and UV transparency. Methanol can be evaluated as an alternative.

  • Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% acetonitrile in 5-10 minutes) to determine the approximate elution conditions.

This systematic screening provides a comprehensive overview of the analyte's behavior, forming a solid foundation for further method optimization.

Q2: My HPLC peak for 4,6-Diisopropylnicotinamide is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for a basic compound like 4,6-Diisopropylnicotinamide is most commonly caused by strong, undesirable ionic interactions between the protonated analyte and deprotonated (ionized) silanol groups on the silica surface of the HPLC column packing.[1][2] This is especially prevalent at mid-range pH values (pH 4-7).[1]

To resolve this, consider the following, starting with the simplest solution:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.0 with an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the surface silanols are protonated (-Si-OH), effectively suppressing the ionic interaction with the positively charged analyte.[1][3]

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the active silanol sites.[1][4]

  • Use a Competitive Base: Add a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase. TEA acts as a competitive base, binding to the active silanol sites and preventing the analyte from interacting with them. Note: TEA can shorten column lifetime and suppress MS signals.

  • Change the Column: Switch to a column with a different stationary phase. Options include:

    • End-capped columns: High-purity silica columns with advanced end-capping are less prone to silanol interactions.

    • Polar-embedded phases (e.g., C18 with a carbamate group): These phases have a hydrophilic group embedded near the silica surface, which shields the analyte from silanols.

    • Bioinert or PEEK-lined hardware: In some cases, interactions with the stainless-steel column hardware can contribute to peak shape issues for sensitive compounds.[5]

Q3: What are the essential system suitability test (SST) parameters I must meet before running a sample set?

A3: A System Suitability Test (SST) is a mandatory part of any validated analytical method, designed to verify that the entire chromatographic system (instrument, column, mobile phase) is adequate for the intended analysis on the day of the test.[6][7][8] For a typical quantitative HPLC analysis of 4,6-Diisopropylnicotinamide, the SST parameters should be defined in your validation protocol and must be met before any sample analysis.[9]

ParameterCommon Acceptance Criteria (USP/ICH)Purpose
Precision/Repeatability %RSD ≤ 2.0% for ≥5 replicate injections of a standard.Demonstrates the precision of the injector and pumping system.[10]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. Essential for accurate integration.[7]
Theoretical Plates (N) N > 2000 (typical, can be method-specific)Measures column efficiency and separation power.[7]
Resolution (Rs) Rs > 2.0 between the main peak and the closest eluting impurity.Ensures that the analyte is fully separated from potential interfering peaks.[10]

These criteria are typical starting points and should be formally established during method validation.

Q4: When should I choose LC-MS/MS over HPLC-UV for the analysis of 4,6-Diisopropylnicotinamide?

A4: The choice between HPLC-UV and LC-MS/MS depends on the analytical objective.[11][12]

  • Choose HPLC-UV for:

    • Routine QC and release testing: For assay and purity determination of the drug substance or product where sensitivity is not a major concern and the impurity profile is well-characterized.

    • Content uniformity and dissolution testing: These are standard pharmaceutical tests where UV detection is often sufficient and cost-effective.

  • Choose LC-MS/MS for:

    • High Sensitivity Requirements: For detecting and quantifying low-level impurities, degradation products, or metabolites in complex matrices like biological fluids (blood, plasma, urine).[13]

    • High Specificity Requirements: When dealing with complex sample matrices where co-eluting peaks might interfere with UV detection. MS/MS provides an extra dimension of selectivity.[13]

    • Structure Elucidation: For identifying unknown impurities or metabolites by analyzing their fragmentation patterns.

    • Bioanalysis in Drug Metabolism and Pharmacokinetics (DMPK) studies: LC-MS/MS is the gold standard for these applications due to its superior sensitivity and specificity.[12]

Troubleshooting Guide: HPLC & UHPLC Methods

This section addresses specific, common problems encountered during the analysis of 4,6-Diisopropylnicotinamide via HPLC/UHPLC.

Problem: Unstable or Drifting Retention Times
  • Question: During my analysis sequence, the retention time for 4,6-Diisopropylnicotinamide keeps shifting to earlier (or later) times. What's happening?

  • Answer & Solution: Retention time instability is a common issue that points to a lack of equilibrium in the system or changes in the mobile phase or flow rate.[3][14]

    • Insufficient Column Equilibration: This is the most frequent cause. Before starting the analysis, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.[4] For gradient methods, ensure the post-run equilibration time is sufficient.[14]

    • Mobile Phase Composition Change: The organic component of the mobile phase (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times. Always use fresh mobile phase and keep reservoir bottles loosely capped.[14][15] If using buffered solutions, microbial growth can occur, so prepare these fresh.[15]

    • Pump and Flow Rate Issues: Air bubbles in the pump head or faulty check valves can cause inconsistent flow delivery.[3][15] Purge the pump thoroughly. If the problem persists, worn pump seals may need replacement.[16]

    • Temperature Fluctuations: Column temperature significantly affects retention. Use a thermostatted column compartment to maintain a constant temperature.[3][14]

Problem: High System Backpressure
  • Question: My HPLC system pressure has suddenly increased significantly after several injections. How do I diagnose and fix this?

  • Answer & Solution: A sudden pressure increase typically indicates a blockage somewhere in the flow path.

    • Isolate the Blockage: Work backward from the detector. First, remove the column and replace it with a union. If the pressure returns to normal, the column is the source of the blockage. If the pressure is still high, the blockage is between the injector and the detector. Continue removing components (tubing, etc.) until the pressure drops, identifying the clogged part.

    • Column Frit Blockage: The most common cause is a blocked inlet frit on the column, often due to particulate matter from unfiltered samples or mobile phase, or sample precipitation.[17] Try back-flushing the column (disconnect from the detector first) with a strong solvent. If this doesn't work, the frit or the entire column may need to be replaced.[3]

    • Use Guard Columns and In-line Filters: To prevent future issues, always filter your samples and mobile phases. Using a guard column or an in-line filter before the analytical column is a cost-effective way to protect it from contamination.[2][17]

    • Buffer Precipitation: If using a high concentration of buffer salts (e.g., phosphate) with a high percentage of organic solvent, the buffer can precipitate and block the system. Ensure your chosen buffer is soluble in the entire mobile phase gradient range.[1]

Troubleshooting Guide: LC-MS/MS Methods

This section focuses on issues specific to the detection of 4,6-Diisopropylnicotinamide using mass spectrometry.

Problem: Poor or No MS Signal
  • Question: I'm injecting my standard, but I see a very weak signal, or no signal at all, in the mass spectrometer. What should I check?

  • Answer & Solution: This issue can stem from the sample itself, the LC method, or the MS source.

    • Confirm Analyte Presence: First, ensure your standard is prepared correctly and has not degraded.

    • Optimize Ionization Source: 4,6-Diisopropylnicotinamide, with its basic nitrogen, should ionize well in positive electrospray ionization (ESI) mode to form the [M+H]+ ion. Ensure the MS is set to the correct polarity. Systematically optimize source parameters like capillary voltage, gas temperatures, and gas flows to maximize the signal for your specific analyte.[18][19]

    • Check Mobile Phase Compatibility: Highly non-volatile buffers (like phosphate) or ion-pairing agents (like TFA) can severely suppress the ESI signal.[19] Stick to volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.

    • Sample Concentration: The analyte might be too dilute to detect or, conversely, so concentrated that it's causing detector saturation or significant ion suppression.[18] Analyze a dilution series to check for linearity and concentration effects.

Problem: Signal Suppression or Enhancement (Matrix Effects)
  • Question: My analyte response is much lower in my sample matrix (e.g., plasma) compared to the response in a clean solvent. Why is this happening?

  • Answer & Solution: This is a classic case of ion suppression, a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[18]

    • Improve Chromatographic Separation: The best way to mitigate ion suppression is to chromatographically separate the analyte from the interfering matrix components. Adjust your gradient to ensure the analyte does not elute in the "dead time" where many unretained matrix components (like salts and phospholipids) appear.

    • Enhance Sample Preparation: A more rigorous sample cleanup will remove interfering compounds. Move from a simple "dilute-and-shoot" or protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[18]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., Deuterium or ¹³C) version of 4,6-Diisopropylnicotinamide is the ideal internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

    • Switch Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI for certain molecules.[20]

Experimental Protocols
Protocol 1: Standard System Suitability Test (SST) for HPLC

This protocol describes a self-validating check to be performed before any quantitative analysis.

  • Prepare the SST Solution: Prepare a solution containing 4,6-Diisopropylnicotinamide at a concentration that is representative of the main analysis (e.g., 100 µg/mL). If available, also include a known, closely eluting impurity to check for resolution.

  • Equilibrate the System: Pump the initial mobile phase through the entire HPLC system, including the column, until a stable baseline is achieved (typically 15-30 minutes).

  • Perform Replicate Injections: Make at least five (n=5) consecutive injections of the SST solution.

  • Analyze the Data: Process the resulting chromatograms to determine the key SST parameters.

  • Verify Acceptance Criteria: Compare the calculated values against the pre-defined acceptance criteria established during method validation.

ParameterCalculationExample CriteriaPass/Fail
Retention Time (RT) Mean RT from n=5 injectionsReport Value
Precision %RSD of peak areas from n=5 injections≤ 2.0%
Tailing Factor (T) Calculated at 5% peak height (USP method)≤ 2.0
Theoretical Plates (N) Calculated from the main peak (USP method)> 2000
  • Decision: If all criteria pass, the system is suitable for analysis. If any criterion fails, the system is not suitable. Do not proceed with sample analysis until the issue is identified and resolved through troubleshooting.[6] All data generated while the system failed suitability are unacceptable.[6]

Visualizations
Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing

This diagram provides a logical decision tree for addressing one of the most common chromatographic problems for basic analytes.

G start Peak Tailing Observed (Tailing Factor > 2.0) q1 Is mobile phase pH < 3.0? start->q1 s1 ACTION: Adjust mobile phase pH to 2.5-3.0 with 0.1% Formic Acid. q1->s1 No q2 Is a high-purity, end-capped column being used? q1->q2 Yes end Peak Shape Acceptable (Tailing Factor <= 2.0) s1->end s2 ACTION: Switch to a modern, high-purity C18 or polar-embedded column. q2->s2 No q3 Is buffer concentration adequate (20-50 mM)? q2->q3 Yes s2->end s3 ACTION: Increase buffer concentration to better mask silanols. q3->s3 No s4 ADVANCED: Consider a different stationary phase (e.g., Phenyl-Hexyl) or consult column manufacturer. q3->s4 Yes s3->end s4->end

Caption: A logical workflow for diagnosing and correcting HPLC peak tailing.

References
  • D'Hont, J., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1159-1192. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • The Center for Professional Innovation & Education (CfPIE). (n.d.). LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. Retrieved from [Link]

  • ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • BioPharm International. (2015). FDA Issues Guidance on Analytics and Method Validation. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Pappa, H.N. (2008). Revised USP System Suitability Parameters. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Agilent Technologies. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ECA Academy. (2014). System Suitability for USP Chromatographic Methods. Retrieved from [Link]

  • Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • GenTech Scientific. (2020). A Guide To Troubleshooting Your HPLC System. Retrieved from [Link]

  • DigitalCommons@CSP. (n.d.). Development of a Novel GC/MS Method for the Detection of Nicotinamide and Activity of ADP-Ribosylating Toxins. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? Retrieved from [Link]

  • PubMed. (1989). Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. Retrieved from [Link]

  • Moravek. (n.d.). Common API Mistakes and How To Avoid Them. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities. Retrieved from [Link]

  • NIST. (n.d.). Niacinamide. Retrieved from [Link]

  • PlektonLabs. (2020). 5 Common Problems APIs Face (And How to Solve Them). Retrieved from [Link]

  • Scandium. (2025). Common Challenges in API Testing and How to Solve Them. Retrieved from [Link]

  • TestoMeter EduTech. (2024). Common Challenges in API Testing and How to Overcome Them. Retrieved from [Link]

  • Merge.dev. (n.d.). 4 common API integration challenges (based on our research). Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • NIH. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol. Retrieved from [Link]

  • CDC. (1998). NICOTINE 2551. Retrieved from [Link]

  • ResearchGate. (2024). Novel Colorimetric-Electrochemical Methods for Selective Identification and Quantification of Scopolamine. Retrieved from [Link]

  • Lupine Publishers. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4,6-Diisopropylnicotinamide vs. Commercial Agrochemical Standards

The following guide provides a comparative analysis of 4,6-Diisopropylnicotinamide (CAS 122775-91-1), a structural analog of established nicotinamide-based agrochemicals. This document is designed for researchers and dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 4,6-Diisopropylnicotinamide (CAS 122775-91-1), a structural analog of established nicotinamide-based agrochemicals. This document is designed for researchers and drug development professionals to evaluate this specific candidate against commercial standards such as Flonicamid (Insecticide) and Boscalid (Fungicide).

Executive Summary & Chemical Profile

4,6-Diisopropylnicotinamide represents a lipophilic derivative of the nicotinamide scaffold. Unlike commercial standards that utilize electron-withdrawing groups (e.g., trifluoromethyl in Flonicamid) or bulky aromatic systems (e.g., biphenyl in Boscalid), this compound employs dual isopropyl groups to modulate steric bulk and lipophilicity.

This structural modification suggests a distinct pharmacokinetic profile:

  • Enhanced Lipophilicity: The isopropyl groups significantly increase LogP, potentially improving cuticular penetration in plants and insects.

  • Steric Hindrance: The 4,6-substitution pattern may alter binding affinity at the nicotinic acetylcholine receptor (nAChR) or succinate dehydrogenase (SDH) complex, potentially reducing cross-resistance with existing neonicotinoids or SDHIs.

Table 1: Physicochemical Comparison (Predicted vs. Commercial Standards)
Property4,6-Diisopropylnicotinamide (Candidate)Flonicamid (Insecticide)Boscalid (Fungicide)Imidacloprid (Neonicotinoid)
CAS RN 122775-91-1158062-67-0188425-85-6138261-41-3
Mol. Weight ~206.29 g/mol 229.16 g/mol 343.21 g/mol 255.66 g/mol
LogP (Calc) ~2.8 - 3.2 (High Lipophilicity)0.3 (Systemic/Mobile)2.96 (Foliar/Systemic)0.57 (Systemic)
H-Bond Donors 1 (Amide)111
Primary Mode of Action Unknown/Multi-target (Screening Required)Chordotonal Organ Modulator (Group 29)SDHI (Group 7)nAChR Agonist (Group 4A)
Key Structural Feature 4,6-Dialkyl Pyridine Core4-CF3 Pyridine Core2-Cl Nicotinamide + BiphenylNitro-guanidine

Expert Insight: The calculated LogP of ~3.0 places 4,6-Diisopropylnicotinamide in the optimal range for contact activity and translaminar movement , similar to Boscalid. It lacks the high water solubility of Flonicamid, suggesting it may be less phloem-mobile but more rainfast.

Mode of Action (MoA) & Target Validation

To determine the efficacy of 4,6-Diisopropylnicotinamide, it must be screened against two primary biological targets associated with the nicotinamide scaffold.

Pathway Analysis: Dual-Potential Screening Workflow

The following diagram illustrates the critical decision nodes for classifying the biological activity of the candidate based on structural homology.

MoA_Pathway Start 4,6-Diisopropylnicotinamide (Candidate) Target1 Target A: Insect Chordotonal Organs (Flonicamid-like) Start->Target1 Structural Analog? Target2 Target B: Fungal SDH Complex II (Boscalid-like) Start->Target2 Amide Bridge? Target3 Target C: nAChR Agonism (Neonicotinoid-like) Start->Target3 Pyridine Pharmacophore? Assay1 Assay: Aphid Feeding Cessation (No paralysis) Target1->Assay1 Validate Assay2 Assay: Mycelial Respiration Inhibition (Succinate source) Target2->Assay2 Validate Assay3 Assay: Radioligand Binding ([3H]-Imidacloprid displacement) Target3->Assay3 Validate Outcome1 Selective Homopteran Blocker (Low Bee Toxicity) Assay1->Outcome1 Positive Outcome2 Broad Spectrum Fungicide (SDHI Resistance Breaker) Assay2->Outcome2 Positive Outcome3 Neurotoxic Insecticide (High Bee Toxicity Risk) Assay3->Outcome3 Positive

Figure 1: Strategic screening workflow to classify 4,6-Diisopropylnicotinamide activity based on pharmacophore similarity to commercial standards.

Experimental Protocols for Comparative Assessment

To generate the "supporting experimental data" required for a regulatory dossier or patent application, the following standardized protocols must be executed.

Insecticidal Efficacy: Foliar Dip Bioassay (Aphids/Whiteflies)

Objective: Compare LC50 values against Flonicamid. The isopropyl groups may enhance contact toxicity but reduce systemic uptake.

Protocol:

  • Preparation: Dissolve 4,6-Diisopropylnicotinamide in acetone/Triton X-100 (0.1%) to create a 1000 mg/L stock. Serial dilute to 200, 100, 50, 12.5, and 3.125 mg/L.

  • Host: Cabbage leaf discs (Brassica oleracea) infested with Myzus persicae (Green Peach Aphid).

  • Application: Dip leaf discs for 10 seconds; air dry for 1 hour.

  • Incubation: 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment:

    • Mortality (48h/72h): Count dead insects.

    • Feeding Cessation (Flonicamid-specific): Monitor honeydew production. If mortality is low but honeydew is absent, the compound acts via the Flonicamid pathway (starvation).

Expected Data Range (Benchmark):

  • Flonicamid: LC50 ~ 0.5 - 2.0 mg/L (High efficacy).

  • Candidate Target: LC50 < 50 mg/L to be considered a viable lead.

Fungicidal Efficacy: Mycelial Growth Inhibition

Objective: Evaluate SDHI potential against Botrytis cinerea (Gray Mold) vs. Boscalid.

Protocol:

  • Media: Potato Dextrose Agar (PDA) amended with candidate at 0, 1, 5, 10, 50 mg/L.

  • Inoculation: 5mm mycelial plug placed in center of plate.

  • Incubation: 25°C for 72-96 hours.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is control diameter and
    
    
    is treated diameter.

Comparative Logic:

  • If 4,6-Diisopropylnicotinamide shows >80% inhibition at 50 mg/L, the isopropyl groups successfully mimic the hydrophobic pocket binding of Boscalid's biphenyl group.

  • If inhibition is <50%, the steric bulk of the isopropyls at the 4,6-positions likely clashes with the SDH binding site residues.

Safety & Selectivity Analysis

A critical barrier for new nicotinamide pesticides is pollinator safety . Neonicotinoids (e.g., Imidacloprid) are highly toxic to bees. Flonicamid is relatively safe.

Bee Toxicity Screening (OECD 213/214)

The candidate must be evaluated for Selectivity Ratio (SR) :



  • High Risk Profile: If the 4,6-diisopropyl substitution allows binding to the bee nAChR (similar to Imidacloprid), the compound will be ecologically non-viable.

  • Low Risk Profile: If the isopropyl steric bulk prevents nAChR docking (similar to Flonicamid), the compound is a "Bee-Safe" candidate.

Table 2: Comparative Toxicity Thresholds
EndpointFlonicamid (Standard)Imidacloprid (Toxic Standard)4,6-Diisopropylnicotinamide (Target Criteria)
Honeybee Oral LD50 > 60 µ g/bee (Safe)0.0037 µ g/bee (Toxic)> 10 µ g/bee
Honeybee Contact LD50 > 100 µ g/bee (Safe)0.081 µ g/bee (Toxic)> 20 µ g/bee
Aquatic (Daphnia) EC50 > 100 mg/L85 mg/L> 10 mg/L

Synthesis & Manufacturing Feasibility

For drug development professionals, the scalability of the candidate is as important as efficacy. The synthesis of 4,6-Diisopropylnicotinamide is generally more complex than simple nicotinamides due to the specific alkylation requirements.

Synthesis Reactants Isobutyraldehyde + Ammonia + Ethyl Acetoacetate Intermediate Hantzsch Pyridine Synthesis Reactants->Intermediate Oxidation Oxidation/Aromatization Intermediate->Oxidation Precursor 4,6-Diisopropyl nicotinic acid Oxidation->Precursor Final 4,6-Diisopropyl nicotinamide (CAS 122775-91-1) Precursor->Final Amidation (SOCl2 + NH3)

Figure 2: Retrosynthetic pathway. The availability of 4,6-diisopropyl precursors is the rate-limiting step for commercialization compared to the readily available precursors for Flonicamid.

Conclusion & Recommendation

4,6-Diisopropylnicotinamide presents a unique chemical space between the systemic insecticide Flonicamid and the lipophilic fungicide Boscalid .

  • Primary Advantage: The high calculated lipophilicity (LogP ~3.0) suggests superior rainfastness and cuticular penetration compared to Flonicamid.

  • Primary Risk: The non-specific hydrophobic bulk of the isopropyl groups may lead to higher off-target toxicity (e.g., fish/aquatic invertebrates) compared to the highly specific fluorinated commercial standards.

Recommendation: Proceed with Tier 1 Screening (Aphid/Whitefly) . If LC50 < 50 ppm, proceed to Bee Toxicity Screening . If Bee LD50 < 10 µ g/bee , discontinue development as an insecticide and pivot to fungicidal screening (SDHI potential).

References
  • IUPAC PPDB. (2024). Flonicamid: Pesticide Properties DataBase. University of Hertfordshire. Link

  • IUPAC PPDB. (2024). Boscalid: Pesticide Properties DataBase. University of Hertfordshire. Link

  • Jeschke, P. (2016). Nicotinic Acetylcholine Receptor Agonists: A Milestone for Modern Crop Protection. Angewandte Chemie International Edition. Link

  • Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology.[1] Link

  • PubChem. (2024). Compound Summary: 4,6-Diisopropylnicotinamide (CAS 122775-91-1). National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the In Vitro Metabolic Stability of 4,6-Diisopropylnicotinamide

Authored by: A Senior Application Scientist This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 4,6-Diisopropylnicotinamide. As public domain data on this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 4,6-Diisopropylnicotinamide. As public domain data on this specific molecule is limited, we will establish a robust experimental design, present detailed protocols, and conduct a comparative analysis against well-characterized compounds. This approach not only outlines a direct path for investigating 4,6-Diisopropylnicotinamide but also serves as a foundational guide for assessing novel chemical entities.

The primary objective of in vitro metabolic stability assays is to predict the in vivo intrinsic clearance of a compound. A compound that is rapidly metabolized by liver enzymes will likely have a short half-life and low oral bioavailability, potentially requiring more frequent or higher doses. Conversely, a compound that is too stable might accumulate, leading to toxicity. Therefore, understanding a compound's metabolic fate early in the drug discovery pipeline is paramount for making informed decisions about its development.

This guide will focus on the two most common and foundational assays in the field: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. We will explore the causality behind experimental choices, provide self-validating protocols, and interpret the data in the context of established benchmarks.

The Experimental Strategy: Microsomes vs. Hepatocytes

The choice of in vitro system is a critical first step and depends on the metabolic pathways one intends to probe.

  • Liver Microsomal Stability Assay: This is often the primary screening assay. It utilizes the microsomal fraction of liver homogenate, which is rich in cytochrome P450 (CYP450) enzymes. These are the primary engines of Phase I metabolism (oxidation, reduction, hydrolysis). This assay is cost-effective, has high throughput, and is ideal for assessing a compound's susceptibility to CYP450-mediated metabolism. However, it lacks Phase II metabolic enzymes (e.g., UGTs, SULTs) and the complexities of cellular transport.

  • Hepatocyte Stability Assay: This assay uses intact, cryopreserved or fresh hepatocytes, offering a more complete and physiologically relevant model. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter systems that govern a compound's entry into and exit from the cell. While lower throughput and more expensive, this assay provides a more comprehensive picture of overall metabolic clearance.

For a novel compound like 4,6-Diisopropylnicotinamide, a tiered approach is recommended. Begin with the microsomal assay to quickly determine its stability against Phase I enzymes. If the compound is stable in microsomes, progressing to hepatocytes is essential to investigate potential clearance by other pathways.

Experimental Design & Protocols

To ensure data integrity, every experiment must include appropriate controls. For our evaluation of 4,6-Diisopropylnicotinamide, we will compare it against two standard compounds:

  • Propranolol (High Clearance Control): A well-known beta-blocker that is rapidly metabolized by CYP450s.

  • Nicotinamide (Expected High Stability): The parent amide, which is generally stable and serves as a relevant structural comparator.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol details the steps to determine the rate of Phase I metabolism. The core principle is to incubate the test compound with NADPH-supplemented liver microsomes and measure its disappearance over time using LC-MS/MS.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of 4,6-Diisopropylnicotinamide, Propranolol, and Nicotinamide in DMSO. From these, create 100 µM working solutions in a 50:50 acetonitrile:water mixture.

  • Reaction Plate Setup:

    • In a 96-well plate, add 98 µL of 0.1 M potassium phosphate buffer (pH 7.4).

    • Add 1 µL of the 100 µM compound working solution to achieve a final substrate concentration of 1 µM. This concentration is low enough to be below the expected Km for most CYP enzymes, approximating first-order kinetics.

  • Pre-incubation: Add 1 µL of human liver microsomes (final concentration 0.5 mg/mL) to each well. Pre-incubate the plate at 37°C for 10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by adding 1 µL of a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides a continuous supply of NADPH, the essential cofactor for CYP450 activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), the reaction is terminated.

  • Quenching: To stop the reaction, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to each well at the specified time. The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. The internal standard is crucial for correcting for variations in sample processing and LC-MS/MS instrument response.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Negative Control: A parallel incubation without the NADPH regenerating system is critical. The disappearance of the compound in this control would indicate non-enzymatic degradation or binding to the plasticware.

Diagram: Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis p1 Prepare 1 µM Test Compound in 0.1M Phosphate Buffer p2 Add Human Liver Microsomes (0.5 mg/mL final) r1 Pre-incubate 10 min p2->r1 p2->r1 r2 Initiate with NADPH Regenerating System r1->r2 r3 Sample at Time Points (0, 5, 15, 30, 60 min) r2->r3 a1 Quench with Acetonitrile + Internal Standard r3->a1 r3->a1 a2 Centrifuge to Pellet Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate % Remaining vs. Time a3->a4

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more physiologically relevant system by including both Phase I and Phase II enzymes, as well as cellular transporters.

Step-by-Step Methodology:

  • Hepatocyte Thawing & Plating: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%. Plate the hepatocytes in collagen-coated 48-well plates at a density of approximately 0.5 x 10^6 viable cells/mL in incubation medium (e.g., Williams' Medium E).

  • Compound Preparation: Prepare 100 µM working solutions of the test compounds as described in the microsomal assay.

  • Incubation:

    • After allowing the cells to settle and recover (typically 1-3 hours), remove the plating medium.

    • Add pre-warmed incubation medium containing the test compound (final concentration 1 µM) to initiate the assay.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension/medium mixture.

  • Quenching: Immediately transfer the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.

  • Sample Processing & Analysis: The subsequent steps of centrifugation and LC-MS/MS analysis are identical to the microsomal assay.

  • Negative Control: A parallel incubation in a plate without hepatocytes is used to control for non-cellular degradation or binding.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining: The percent of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine the Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a compound.

    • For Microsomes (CLint in µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (CLint in µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / number of cells in millions)

Comparative Data Analysis

The table below presents hypothetical, yet realistic, data for 4,6-Diisopropylnicotinamide alongside established data for our control compounds. This allows for a direct comparison and classification of its metabolic stability.

CompoundSystemt½ (min)CLintMetabolic Stability Classification
Propranolol HLM1592.4 µL/min/mgHigh Clearance / Low Stability
Nicotinamide HLM> 60< 11.6 µL/min/mgHigh Stability
4,6-Diisopropylnicotinamide HLM4515.4 µL/min/mgModerate Stability
Propranolol Hepatocytes4034.7 µL/min/10⁶ cellsHigh Clearance / Low Stability
Nicotinamide Hepatocytes> 240< 2.9 µL/min/10⁶ cellsHigh Stability
4,6-Diisopropylnicotinamide Hepatocytes1803.9 µL/min/10⁶ cellsModerate-to-High Stability

Note: Data for Propranolol and Nicotinamide are representative values from literature. Data for 4,6-Diisopropylnicotinamide is hypothetical for illustrative purposes.

Interpretation of Results:

Based on this hypothetical data, 4,6-Diisopropylnicotinamide would be classified as having moderate metabolic stability in human liver microsomes. Its half-life of 45 minutes is significantly longer than the high-clearance control (Propranolol) but shorter than the highly stable comparator (Nicotinamide).

The hepatocyte data further supports this. The longer half-life in hepatocytes compared to microsomes (180 min vs. 45 min) is a common observation and reflects the more complex biological system. Importantly, the stability remains in a favorable range, suggesting that while it is metabolized, it is not cleared so rapidly as to be a major liability for further development. The isopropyl groups likely provide some steric hindrance to the amide or pyridine ring, slowing metabolism compared to simpler nicotinamides.

Conclusion and Future Directions

This guide outlines a clear, scientifically rigorous pathway for assessing the in vitro metabolic stability of 4,6-Diisopropylnicotinamide. By employing standardized protocols with appropriate controls, researchers can generate reliable data to classify its metabolic profile.

Based on our comparative analysis, the hypothetical profile of 4,6-Diisopropylnicotinamide is promising, showing moderate stability. The logical next steps in a drug discovery program would be:

  • Metabolite Identification: Identify the specific metabolites formed during the incubations to understand the metabolic "soft spots" on the molecule.

  • Reaction Phenotyping: Determine which specific CYP450 enzymes are responsible for its metabolism. This is crucial for predicting potential drug-drug interactions.

  • In Vivo Pharmacokinetic Studies: Ultimately, the in vitro data must be validated with in vivo studies in animal models to determine the compound's actual pharmacokinetic profile.

By following this structured, data-driven approach, research and drug development professionals can confidently characterize the metabolic profile of novel entities like 4,6-Diisopropylnicotinamide, enabling informed decisions that accelerate the path to viable drug candidates.

References

  • Title: In Vitro Assessment of Metabolic Stability and CYP450 Inhibition of Novel Tricyclic Compounds Source: MDPI - Molecules URL: [Link]

  • Title: In Vitro Methods to Study Drug Metabolism Source: SpringerLink - Methods in Molecular Biology URL: [Link]

  • Title: FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The basics of drug metabolism for the non-specialist Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: High-Throughput In Vitro Assays for ADME Profiling Source: BMG LABTECH Application Note URL: [Link]

Safety & Regulatory Compliance

Safety

4,6-Diisopropylnicotinamide: Proper Disposal &amp; Handling Guide

Part 1: Executive Safety Summary Stop and Verify: Before handling, confirm the identity of your material. Chemical Name: 4,6-Diisopropylnicotinamide (IUPAC: 4,6-diisopropylpyridine-3-carboxamide) CAS Number: 122775-91-1...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Stop and Verify: Before handling, confirm the identity of your material.

  • Chemical Name: 4,6-Diisopropylnicotinamide (IUPAC: 4,6-diisopropylpyridine-3-carboxamide)

  • CAS Number: 122775-91-1 (Note: Research catalogs may vary; verify label).

  • Physical State: Typically an off-white to yellow crystalline solid.

The "Why" Behind the Protocol (Scientific Context)

Unlike unsubstituted nicotinamide (Vitamin B3), the addition of two isopropyl groups at the 4 and 6 positions significantly increases the lipophilicity (LogP) of this molecule.

  • Environmental Impact: High lipophilicity correlates with increased potential for bioaccumulation in aquatic organisms. Drain disposal is strictly prohibited.

  • Chemical Stability: The pyridine ring is thermodynamically stable.[1] Standard chemical neutralization is ineffective.[1] High-temperature incineration is the only validated method for complete destruction.

  • Bioactivity: As a structural analog used in herbicide and kinase inhibitor synthesis, this compound should be treated as a suspected bioactive agent with potential skin and eye irritancy.[1]

Part 2: Hazard Identification & Waste Classification

In the absence of a substance-specific GHS harmonized classification, you must apply the Precautionary Principle . Classify this material under the following hazard profiles for disposal purposes:

PropertyHazard AssessmentWaste Stream Classification
Toxicity Irritant (H315, H319) ; Suspected STOT-SE (Respiratory).Hazardous Organic Waste
Flammability Combustible Organic Solid.[1]Ignitable (if mixed with solvents)
Reactivity Stable amide; emits NOx upon combustion.[1]Non-Reactive / Nitrogen-Bearing
Eco-Toxicity High Risk (H412) due to lipophilic substitution.Marine Pollutant (Self-Classified)

Part 3: Disposal Workflows (Visualized)

Workflow 1: Waste Stream Segregation Logic

This decision tree guides you through segregating 4,6-Diisopropylnicotinamide based on its physical state in your workflow.

DisposalLogic Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid PureSolid Pure Substance / Weighing Paper IsSolid->PureSolid Yes IsSolution Is it in Solution? IsSolid->IsSolution No BinA Stream A: Solid Hazardous Waste (Incineration) PureSolid->BinA Pack in double-lined drum SolventType Check Solvent Type IsSolution->SolventType Yes BinB Stream B: Halogenated Solvent Waste (High BTU Incineration) SolventType->BinB Contains DCM, Chloroform, etc. BinC Stream C: Non-Halogenated Organic Waste (Fuel Blending) SolventType->BinC Methanol, Acetone, DMSO only

Figure 1: Decision matrix for segregating 4,6-Diisopropylnicotinamide waste streams to ensure regulatory compliance.

Part 4: Detailed Operational Procedures

Protocol A: Disposal of Solid Waste (Pure Compound)

Applicability: Expired stocks, synthesis residues, contaminated weighing boats, and PPE.[1]

  • Primary Containment:

    • Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar or a chemically resistant poly-bag.

    • Scientific Rationale: HDPE is resistant to organic amides and prevents leaching.[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: Write "4,6-Diisopropylnicotinamide (Pyridine Derivative)."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment:

    • Place the sealed primary container into the lab's main "Solid Organic Waste" drum (usually a black or blue fiber/poly drum).[1]

    • Do not mix with oxidizers (e.g., nitrates, permanganates) to prevent exothermic reactions.[1]

Protocol B: Disposal of Liquid Waste (HPLC Effluent / Mother Liquor)

Applicability: Reaction mixtures or analytical samples dissolved in solvents.[1]

  • pH Check:

    • Dip a pH strip into the waste solution.[1]

    • Requirement: Ensure pH is between 5 and 9.[2] If highly acidic or basic, neutralize carefully before adding to the main carboy to prevent drum pressurization.[1]

  • Solvent Segregation (Critical Step):

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.[1]

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Acetonitrile, or DMSO, pour into the Non-Halogenated Organic carboy.[1]

  • Rinsing:

    • Triple-rinse empty glassware with a minimal amount of acetone. Add the rinsate to the Non-Halogenated waste stream.[1]

Part 5: Emergency Response (Spill Protocol)

Scenario: You have spilled 5g of solid 4,6-Diisopropylnicotinamide on the benchtop.

SpillResponse Alert 1. Alert & Isolate (Notify nearby staff) PPE 2. Don PPE (Nitrile Gloves, N95/P100 Mask, Goggles) Alert->PPE DryClean 3. Dry Cleanup (Avoid generating dust) PPE->DryClean WetWipe 4. Solvent Wipe (Acetone/Ethanol on tissue) DryClean->WetWipe DryClean->WetWipe Scoop/Sweep gently Dispose 5. Bag & Tag (Dispose as Solid Hazardous) WetWipe->Dispose

Figure 2: Immediate response workflow for solid spills to minimize inhalation risk.

Detailed Steps:

  • Avoid Dust: Do not dry sweep vigorously.[1] The isopropyl groups do not prevent the core pyridine structure from being a respiratory irritant.

  • Solvent Decontamination: After removing the bulk solid, wipe the surface with a paper towel soaked in Ethanol or Acetone .[1] The compound is lipophilic and will not clean up well with water alone.[1]

  • Final Wash: Wash the area with soap and water to remove any film.[1]

Part 6: Regulatory Codes & Compliance[1]

When filling out your institution's waste manifest, use the following codes. Note that because this is a specific research chemical, it often falls under "Not Otherwise Specified" (N.O.S.) categories.

JurisdictionCodeDescriptionNotes
USA (RCRA) None (P/U List) Not a listed P or U waste.
USA (RCRA) D001 Ignitable CharacteristicOnly if mixed with flammable solvents.[1]
EU (EWC) 07 01 04 Other organic solvents/washing liquidsFor liquid waste streams.[1]
EU (EWC) 16 05 08 Discarded organic chemicalsFor pure solid substance.[1]
DOT (Transport) UN 2811 Toxic Solid, Organic, N.O.S.[1]Use if shipping off-site.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600044, 4,6-Dichloronicotinamide (Structural Analog Analysis). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-3-carboxamide derivatives. Retrieved from [Link][1]

  • U.S. EPA. Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4,6-Diisopropylnicotinamide

CAS Number: 122775-91-1 Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol Chemical Class: Pyridine Carboxamide Derivative[1] Part 1: Executive Safety Summary Treat as: Irritant / Potentially Harmful / Respiratory Sensiti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 122775-91-1 Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol Chemical Class: Pyridine Carboxamide Derivative[1]

Part 1: Executive Safety Summary

Treat as: Irritant / Potentially Harmful / Respiratory Sensitizer

As a substituted nicotinamide derivative, 4,6-Diisopropylnicotinamide presents specific handling challenges due to its lipophilic isopropyl groups, which may enhance skin absorption compared to unsubstituted nicotinamide. While specific toxicological data for this research chemical is often limited, its structural analogs (pyridine-3-carboxamides) are universally classified as skin, eye, and respiratory irritants.

Immediate Action Directive:

  • Inhalation: Move to fresh air immediately. Support respiration if compromised.[2][3][4][5][6][7]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol/DMSO) as this may increase absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses.[3][7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Part 2: Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) and GHS Classification of Analogs

Hazard CategoryGHS Classification (Predicted)Risk Description
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation.[8] Lipophilic nature increases dermal uptake risk.
Serious Eye Damage Category 2A (H319)Causes serious eye irritation. Dust/fines are particularly aggravating.
STOT - Single Exposure Category 3 (H335)May cause respiratory irritation.[8] Inhalation of dust/aerosol is the primary route of entry.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed.[8] Based on nicotinamide toxicity profiles.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory PPE based on the specific operational context. Trustworthiness Check: Inspect all PPE for physical defects (tears, degradation) before every use.

OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Standard Handling (Weighing, Transfer)Double Nitrile Gloves (0.11 mm min. thickness). Change outer glove every 30 mins.Safety Glasses with side shields (ANSI Z87.1+).Lab Coat (Cotton/Polyester blend), fully buttoned. Long pants, closed-toe shoes.Fume Hood required. If hood unavailable, use N95/P2 particulate respirator.
Synthesis / Reaction (In Solvent)Chemical Resistant Gloves (Nitrile or Neoprene). Check permeation time for specific solvent used.Chemical Splash Goggles . Face shield if reaction is under pressure or reflux.Chemical Resistant Apron over Lab Coat.Fume Hood (Face velocity: 80-100 fpm). Keep sash as low as possible.
Spill Cleanup (Solid/Liquid)Double Nitrile or Butyl Rubber (if solvent involved).Chemical Splash Goggles + Face Shield .Tyvek® Coverall or similar impervious suit.Half-Face Respirator with P100 (HEPA) and Organic Vapor cartridges.
Glove Permeation Logic (Scientific Integrity):
  • Why Nitrile? Nitrile provides excellent resistance to pyridine derivatives and solid amides.

  • Why Double Glove? The isopropyl substituents increase the molecule's lipophilicity (LogP), potentially allowing it to permeate single thin nitrile layers faster than hydrophilic nicotinamide. The inner glove acts as a fail-safe barrier.

Part 4: Operational Protocols & Visualization

Safe Handling Workflow

This self-validating workflow ensures that safety checks are integrated into the experimental process, not added as an afterthought.

HandlingWorkflow Start Start: Handling 4,6-Diisopropylnicotinamide CheckEngineering Verify Fume Hood Flow (Target: 80-100 fpm) Start->CheckEngineering CheckEngineering->Start Flow Fail (Fix) DonPPE Don PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves CheckEngineering->DonPPE Flow OK InspectPPE Self-Check: Glove integrity? Wrists covered? DonPPE->InspectPPE InspectPPE->DonPPE Fail (Replace) Weighing Weighing Procedure: Use anti-static gun if powder. Keep inside hood. InspectPPE->Weighing Pass Transfer Transfer to Reaction Vessel: Avoid dust generation. Weighing->Transfer Decon Decontamination: Wipe balance/tools with wet paper towel. Dispose as solid waste. Transfer->Decon DoffPPE Doff PPE: Remove gloves inside out. Wash hands immediately. Decon->DoffPPE End Process Complete DoffPPE->End

Figure 1: Safe handling workflow emphasizing engineering control verification and PPE self-checks.

Experimental Protocol: Solubilization & Reaction Setup

Context: 4,6-Diisopropylnicotinamide is often used as a ligand or intermediate. Its solubility differs from nicotinamide due to steric bulk.

  • Preparation:

    • Ensure the reaction flask is dry and under an inert atmosphere (Nitrogen/Argon) if the downstream reaction is moisture-sensitive.

    • Solvent Choice: Compatible with DCM, Methanol, or DMSO. Note: DMSO enhances skin permeability; extra caution required.

  • Weighing:

    • Place the receiving vessel inside the fume hood.

    • Weigh the solid 4,6-Diisopropylnicotinamide into a tared vial.

    • Dust Control: If the substance is fluffy/electrostatic, use an anti-static gun or weigh by difference to minimize open handling.

  • Transfer:

    • Dissolve the solid in a minimal amount of solvent before adding to the main reaction vessel to prevent dust dispersion.

    • Rinse the weighing vial twice with solvent to ensure quantitative transfer.

Part 5: Emergency Response & Disposal

Spill Response Decision Tree

Immediate containment prevents laboratory contamination.

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess MinorSolid Minor Solid Spill (<5g) Assess->MinorSolid Small Powder MajorSolid Major Solid Spill (>5g) Assess->MajorSolid Large Powder LiquidSpill Solution Spill Assess->LiquidSpill In Solvent ActionMinor 1. Wet paper towel (prevent dust). 2. Wipe inward. 3. Place in HazWaste. MinorSolid->ActionMinor ActionMajor 1. Evacuate area. 2. Don Respirator (N95/P100). 3. Cover with damp absorbent pads. 4. Scoop into pail. MajorSolid->ActionMajor ActionLiquid 1. Cover with absorbent (Vermiculite). 2. Wait for absorption. 3. Scoop into pail. LiquidSpill->ActionLiquid Report Report Incident & Restock Spill Kit ActionMinor->Report ActionMajor->Report ActionLiquid->Report

Figure 2: Decision logic for spill remediation based on physical state and scale.

Waste Disposal Logistics
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste (Label: "Toxic Organic Solid").

  • Liquid Waste: Collect reaction mother liquors in Halogenated or Non-Halogenated Organic Waste carboys, depending on the solvent used.

  • Container Disposal: Triple rinse empty containers with a compatible solvent before disposal or glass recycling.

References

  • Chemical Identification: 4,6-Diisopropylnicotinamide (CAS 122775-91-1). GuideChem Chemical Database. Retrieved from

  • Structural Safety Analogs: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from

  • GHS Classification Standards: Occupational Safety and Health Administration (OSHA).[6] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Glove Permeation Data: Ansell Chemical Resistance Guide (Permeation & Degradation Data for Amides/Pyridines). Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.